molecular formula C14H18N4O B560296 TC-P 262

TC-P 262

货号: B560296
分子量: 258.32 g/mol
InChI 键: RAKSAPLZNJXYRB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Selective P2X3 and P2X2/3 receptor antagonist (pIC50 values are 7.39 and 6.68 respectively). Displays no detectable activity at P2X1, P2X2, P2X4 and P2X7 receptors (pIC50 < 4.7).

属性

IUPAC Name

5-(5-methyl-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-8(2)10-5-4-9(3)6-11(10)19-12-7-17-14(16)18-13(12)15/h4-8H,1-3H3,(H4,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKSAPLZNJXYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TC-P 262 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of TC-P 262

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a selective and potent antagonist of the P2X3 and P2X2/3 receptors.[1][2] These receptors are ATP-gated ion channels predominantly expressed on sensory neurons and are implicated in the pathophysiology of chronic pain, cough, and rheumatoid arthritis.[1][3][4][5][6] This guide provides a detailed overview of the mechanism of action of this compound, including its quantitative activity, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of P2X3 and heteromeric P2X2/3 receptors.[1][2] In response to tissue damage, inflammation, or mechanical stress, cells release adenosine triphosphate (ATP), which acts as an extracellular signaling molecule.[3] This ATP binds to and activates P2X3 and P2X2/3 receptors located on the peripheral terminals of primary afferent sensory neurons, specifically C-fibers and Aδ-fibers.[3][4][5]

The activation of these ligand-gated ion channels leads to the rapid influx of cations, primarily Ca²⁺ and Na⁺, causing depolarization of the neuronal membrane. If the depolarization reaches the threshold, it triggers an action potential that propagates along the sensory nerve to the central nervous system, resulting in the perception of pain or the initiation of the cough reflex.[3][7] this compound competitively binds to these receptors, preventing ATP from binding and thereby inhibiting channel activation, ion influx, and the subsequent downstream signaling cascade.[7] This targeted action on the peripheral nervous system makes P2X3 receptor antagonists a promising therapeutic strategy with a potentially lower risk of central nervous system side effects.[4][5]

Quantitative Data

The potency and selectivity of this compound have been determined through various in vitro assays. The following table summarizes the key quantitative data for this compound.

Target ReceptorAssay TypeValueReference
Human P2X3Antagonist ActivitypIC₅₀ = 7.39[1]
Human P2X2/3Antagonist ActivitypIC₅₀ = 6.68[1]
Human P2X1Antagonist ActivitypIC₅₀ < 4.7[1]
Human P2X2Antagonist ActivitypIC₅₀ < 4.7[1]
Human P2X4Antagonist ActivitypIC₅₀ < 4.7[1]
Human P2X7Antagonist ActivitypIC₅₀ < 4.7[1]

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀). A higher pIC₅₀ value indicates greater potency.

Signaling Pathway and Experimental Visualizations

The following diagrams illustrate the P2X3 receptor signaling pathway and the workflows of key experimental protocols used to characterize P2X3 antagonists.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_Receptor P2X3/P2X2/3 Receptor ATP->P2X3_Receptor Binds & Activates TC_P_262 This compound TC_P_262->P2X3_Receptor Binds & Inhibits Cation_Influx Cation Influx (Ca²⁺, Na⁺) P2X3_Receptor->Cation_Influx Opens Channel Depolarization Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Signal_Transmission Signal to CNS (Pain/Cough) Action_Potential->Signal_Transmission

P2X3 Receptor Signaling Pathway and Inhibition by this compound.

Radioligand_Binding_Assay Start Start Prepare_Membranes Prepare Cell Membranes Expressing P2X3 Receptors Start->Prepare_Membranes Incubate Incubate Membranes with Radiolabeled Ligand (e.g., ³H-ATP) & varying concentrations of this compound Prepare_Membranes->Incubate Separate Separate Bound from Free Ligand (e.g., via Filtration) Incubate->Separate Quantify Quantify Radioactivity of Bound Ligand Separate->Quantify Analyze Analyze Data to Determine IC₅₀ and Ki values Quantify->Analyze End End Analyze->End

Workflow for a Radioligand Binding Assay.

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare Cells Expressing P2X3 Receptors Start->Prepare_Cells Establish_Seal Establish a High-Resistance Seal (Giga-seal) between Pipette and Cell Membrane Prepare_Cells->Establish_Seal Whole_Cell Rupture Membrane Patch to Achieve Whole-Cell Configuration Establish_Seal->Whole_Cell Apply_Agonist Apply P2X3 Agonist (ATP) and Record Inward Current Whole_Cell->Apply_Agonist Apply_Antagonist Apply this compound followed by Agonist and Record Current Apply_Agonist->Apply_Antagonist Analyze Analyze the Reduction in Current to Determine Inhibition Apply_Antagonist->Analyze End End Analyze->End

Workflow for a Whole-Cell Patch Clamp Electrophysiology Experiment.

Calcium_Influx_Assay Start Start Load_Cells Load Cells Expressing P2X3 with a Calcium-Sensitive Fluorescent Dye (e.g., Fura-2 AM or Fluo-4 AM) Start->Load_Cells Establish_Baseline Measure Baseline Fluorescence Load_Cells->Establish_Baseline Apply_Antagonist Incubate with this compound Establish_Baseline->Apply_Antagonist Apply_Agonist Stimulate with ATP Apply_Antagonist->Apply_Agonist Measure_Fluorescence Measure the Change in Fluorescence Intensity Apply_Agonist->Measure_Fluorescence Analyze Analyze Data to Quantify the Inhibition of Calcium Influx Measure_Fluorescence->Analyze End End Analyze->End

Workflow for an Intracellular Calcium Influx Assay.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of P2X3 receptor antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

  • Cell Membrane Preparation:

    • Culture HEK293 cells stably expressing the human P2X3 receptor.

    • Harvest the cells and resuspend them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors, pH 7.4).

    • Homogenize the cells and centrifuge at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay Protocol:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled P2X3 ligand (e.g., [³H]α,β-methylene ATP), and varying concentrations of the unlabeled test compound (this compound).

    • To determine non-specific binding, a set of wells should contain a high concentration of a known P2X3 antagonist.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation.

Whole-Cell Patch Clamp Electrophysiology

This technique measures the ion flow through the P2X3 receptor channel in response to ATP and its inhibition by an antagonist.

  • Cell Preparation:

    • Plate HEK293 cells expressing the human P2X3 receptor on glass coverslips.

    • Mount the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution (e.g., containing in mM: 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

  • Recording Protocol:

    • Pull a glass micropipette with a resistance of 3-5 MΩ and fill it with an intracellular solution (e.g., containing in mM: 140 KCl, 10 HEPES, 1 MgCl₂, 0.5 EGTA, 2 ATP-Mg, pH 7.2).

    • Approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to establish the whole-cell recording configuration.

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Apply a P2X3 agonist (e.g., 10 µM ATP) to the cell and record the resulting inward current.

    • After the current returns to baseline, pre-incubate the cell with this compound for a defined period.

    • Co-apply ATP and this compound and record the inward current.

  • Data Analysis:

    • Measure the peak amplitude of the ATP-evoked current in the absence and presence of different concentrations of this compound.

    • Calculate the percentage of inhibition for each concentration of the antagonist.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

Intracellular Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration following the activation of P2X3 receptors.

  • Cell Preparation and Dye Loading:

    • Plate cells expressing the human P2X3 receptor in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution for 30-60 minutes at 37°C.

    • Wash the cells to remove the extracellular dye.

  • Assay Protocol:

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Add varying concentrations of this compound to the wells and incubate for a short period.

    • Add a P2X3 agonist (e.g., ATP) to the wells to stimulate the receptors.

    • Immediately measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage of inhibition of the calcium response at each concentration of this compound compared to the control (agonist alone).

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

Conclusion

This compound is a selective antagonist of P2X3 and P2X2/3 receptors, which are key mediators in the transmission of sensory signals, including pain and cough. Its mechanism of action involves the direct blockade of ATP-gated ion channels on primary afferent neurons, thereby preventing the initiation of the signaling cascade that leads to these sensations. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working on novel therapeutics targeting the P2X3 pathway.

References

An In-Depth Technical Guide to TC-P 262: A Selective P2X3 and P2X2/3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-P 262 is a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors. These receptors, which are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP), are predominantly expressed on sensory neurons and play a crucial role in nociceptive signaling. By blocking the activation of these receptors, this compound holds significant therapeutic potential for the treatment of chronic pain, refractory chronic cough, and inflammatory conditions such as rheumatoid arthritis. This guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a review of preclinical evidence supporting its therapeutic applications.

Introduction

Extracellular ATP is a key signaling molecule released in response to tissue damage, inflammation, and cellular stress. It exerts its effects through the activation of P2 purinergic receptors, which are broadly classified into P2Y G protein-coupled receptors and P2X ligand-gated ion channels. The P2X family comprises seven subunits (P2X1-7) that assemble into homo- or heterotrimeric channels.

The P2X3 receptor subunit is of particular interest in sensory biology as it is highly expressed in C- and Aδ-fiber primary afferent neurons, the primary conduits of pain signals. P2X3 subunits can form homomeric P2X3 receptors or heteromeric P2X2/3 receptors. Activation of these receptors by ATP leads to a rapid influx of cations (Na⁺ and Ca²⁺), resulting in membrane depolarization and the initiation of action potentials that are transmitted to the central nervous system, culminating in the sensation of pain. P2X3-containing receptors are also implicated in the hypersensitization of sensory neurons, a hallmark of chronic pain states. Furthermore, their expression on vagal afferent nerves in the airways links them to the cough reflex.

This compound, with the chemical name 5-(2-isopropyl-5-methylphenoxy)pyrimidine-2,4(1H,3H)-diimine, has emerged as a valuable research tool and a potential therapeutic lead due to its high affinity and selectivity for P2X3 and P2X2/3 receptors.

Quantitative Pharmacological Data

The antagonist potency of this compound has been characterized at various P2X receptor subtypes. The available data are summarized in the table below.

Receptor Target Parameter Value Reference
P2X3 (human)pIC507.39[1][2]
P2X2/3 (human)pIC506.68[1][2]
P2X1 (human)pIC50< 4.7[1][2]
P2X2 (human)pIC50< 4.7[1][2]
P2X4 (human)pIC50< 4.7[1][2]
P2X7 (human)pIC50< 4.7[1][2]

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

Mechanism of Action and Signaling Pathways

This compound acts as a negative allosteric modulator of P2X3 and P2X2/3 receptors.[3][4] It binds to a druggable site distinct from the orthosteric ATP-binding pocket, thereby preventing the conformational changes required for channel opening upon agonist binding.[3][4]

P2X3 and P2X2/3 Receptor Signaling Pathway

The activation of P2X3 and P2X2/3 receptors on sensory neurons initiates a cascade of events that lead to neuronal excitation and the propagation of nociceptive signals. The following diagram illustrates this pathway and the inhibitory action of this compound.

P2X3_Signaling_Pathway P2X3 and P2X2/3 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X_receptor P2X3 or P2X2/3 Receptor ATP->P2X_receptor Activates TC_P_262 This compound TC_P_262->P2X_receptor Inhibits Cation_influx Na⁺/Ca²⁺ Influx P2X_receptor->Cation_influx Opens Channel Depolarization Membrane Depolarization Cation_influx->Depolarization Ca_signaling Increased Intracellular Ca²⁺ Cation_influx->Ca_signaling Action_potential Action Potential Generation Depolarization->Action_potential Pain_signal Pain Signal to CNS Action_potential->Pain_signal Cough_reflex Cough Reflex Action_potential->Cough_reflex ERK_activation ERK Activation Ca_signaling->ERK_activation Gene_expression Altered Gene Expression ERK_activation->Gene_expression Neuronal_sensitization Neuronal Sensitization Gene_expression->Neuronal_sensitization

Caption: P2X3/P2X2/3 signaling cascade and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for the heterologous expression of P2X receptors.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

  • Transfection: For functional assays, HEK293 cells are transiently transfected with plasmids encoding the human P2X3 and/or P2X2 receptor subunits using a suitable transfection reagent (e.g., Lipofectamine 2000). A plasmid encoding a fluorescent protein (e.g., GFP) can be co-transfected to identify successfully transfected cells. Assays are typically performed 24-48 hours post-transfection.

Antagonist Potency Determination using Calcium Influx Assay

This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration.

  • Cell Preparation: Transfected HEK293 cells are plated in 96-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for 1 hour at 37°C.

  • Assay Procedure:

    • The dye-loaded cells are washed to remove excess dye.

    • Cells are pre-incubated with varying concentrations of this compound or vehicle for 15-30 minutes.

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR).

    • A baseline fluorescence reading is taken.

    • An agonist solution (e.g., α,β-methylene ATP, a stable ATP analog) is added to the wells to a final concentration that elicits a submaximal response (e.g., EC₈₀).

    • Fluorescence is monitored for several minutes to record the calcium influx.

  • Data Analysis: The peak fluorescence response is measured. The percentage inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation. The pIC50 is then calculated as the negative logarithm of the IC50.

Electrophysiological Characterization (Whole-Cell Patch-Clamp)

This technique provides a direct measure of the ion channel activity and the effect of this compound on receptor function.

  • Cell Preparation: Transfected HEK293 cells are plated on glass coverslips.

  • Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Solutions:

    • External Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 glucose, pH 7.4.

    • Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA, pH 7.2.

  • Recording Protocol:

    • A glass micropipette filled with the internal solution is used to form a high-resistance seal with the cell membrane.

    • The membrane patch is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -60 mV.

    • The agonist (e.g., ATP or α,β-methylene ATP) is applied to the cell using a rapid solution exchange system to evoke an inward current.

    • To determine the inhibitory effect, this compound is co-applied with the agonist.

  • Data Analysis: The peak amplitude of the agonist-evoked current is measured in the absence and presence of different concentrations of this compound. The percentage of current inhibition is calculated, and an IC50 value is determined from the concentration-response curve.

Preclinical Evidence of Therapeutic Potential

The analgesic and antitussive properties of P2X3 and P2X2/3 receptor antagonists, including molecules structurally related to this compound, have been demonstrated in various preclinical models.

Pain Models
  • Inflammatory Pain: In models of inflammatory pain, such as the intraplantar injection of complete Freund's adjuvant (CFA) or carrageenan in rodents, administration of P2X3/P2X2/3 antagonists has been shown to reduce mechanical and thermal hyperalgesia.[5]

  • Neuropathic Pain: In models of neuropathic pain, such as chronic constriction injury (CCI) or spinal nerve ligation (SNL), these antagonists can alleviate mechanical allodynia.

  • Visceral Pain: In models of visceral pain, such as acetic acid-induced writhing in mice, P2X3/P2X2/3 antagonists have demonstrated analgesic effects.[6]

  • Cancer Pain: In animal models of bone cancer pain, P2X3 receptor antagonists have been shown to reduce pain behaviors.[3]

Cough Models

In guinea pig models, where cough is induced by citric acid or capsaicin inhalation, P2X3/P2X2/3 antagonists have been shown to significantly reduce cough frequency.

Rheumatoid Arthritis Models

In preclinical models of rheumatoid arthritis, such as collagen-induced arthritis (CIA) in mice, targeting P2X3 receptors has been shown to reduce joint inflammation and hyperalgesia.[7] The activation of P2X3 receptors on chondrocytes can contribute to the release of pro-inflammatory cytokines, suggesting that their blockade could be beneficial in this condition.[5]

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of P2X3 and P2X2/3 receptors in sensory signaling. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics for a range of debilitating conditions, including chronic pain, chronic cough, and rheumatoid arthritis. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this exciting field.

References

In-depth Technical Guide: TC-P 262 and its Binding Affinity for the P2X3 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the P2X3 receptor antagonist, TC-P 262, with a focus on its binding affinity and the methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of pain, inflammation, and respiratory disorders.

Introduction to P2X3 Receptors and this compound

The P2X3 receptor is an ATP-gated ion channel predominantly expressed on sensory neurons, particularly nociceptive C-fibers and Aδ-fibers.[1][2] Activation of P2X3 receptors by extracellular ATP, released in response to tissue damage or inflammation, leads to cation influx, depolarization, and the initiation of pain signals.[3][4] P2X3 receptors can form homomeric channels (P2X3) or heteromeric channels with the P2X2 subunit (P2X2/3). These receptors are key mediators in the pathophysiology of chronic pain, cough, and certain visceral disorders, making them attractive targets for therapeutic intervention.[5]

This compound is a potent and selective antagonist of P2X3 and P2X2/3 receptors.[4][6][7] Its ability to block the activation of these receptors makes it a valuable tool for studying purinergic signaling and a potential lead compound for the development of novel analgesics and antitussives.

Binding Affinity of this compound

The binding affinity of this compound for P2X3 and other P2X receptor subtypes has been characterized using various in vitro assays. The data is commonly presented as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates a greater potency of the antagonist.

Receptor SubtypepIC50
P2X3 7.39 [4]
P2X2/3 6.68 [4]
P2X1< 4.7[4]
P2X2< 4.7[4]
P2X4< 4.7[4]
P2X7< 4.7[4]
Table 1: Binding Affinity of this compound for various P2X receptor subtypes.

As shown in Table 1, this compound demonstrates high affinity for the homomeric P2X3 receptor and the heteromeric P2X2/3 receptor, with significantly lower affinity for other P2X receptor subtypes, highlighting its selectivity.[4]

Mechanism of Action

This compound acts as a competitive antagonist at the P2X3 receptor. This means that it binds to the same site as the endogenous agonist, ATP, thereby preventing ATP from activating the channel. This inhibition of P2X3 receptor activation blocks the downstream signaling cascade that leads to the sensation of pain.

cluster_receptor P2X3 Receptor cluster_ligands Ligands cluster_action Receptor State P2X3 P2X3 Receptor Activation Channel Activation P2X3->Activation Leads to NoActivation No Channel Activation P2X3->NoActivation Results in ATP ATP (Agonist) ATP->P2X3 Binds to TCP262 This compound (Antagonist) TCP262->P2X3 Competitively Binds to

Mechanism of Action of this compound.

Experimental Protocols

The following sections describe representative experimental protocols for characterizing the binding affinity and functional activity of P2X3 receptor antagonists like this compound.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the P2X3 receptor. A common radioligand for P2X3 receptors is [3H]α,β-methylene ATP ([3H]α,β-meATP).

Materials:

  • HEK293 cells stably expressing human P2X3 receptors

  • Cell culture reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 2 mM MgCl2)

  • Radioligand: [3H]α,β-meATP

  • Unlabeled competitor: this compound

  • Non-specific binding control: A high concentration of a known P2X3 antagonist (e.g., A-317491)

  • 96-well filter plates (e.g., GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture HEK293-hP2X3 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, a fixed concentration of [3H]α,β-meATP (typically at its Kd), and varying concentrations of this compound.

    • For total binding, omit this compound.

    • For non-specific binding, add a saturating concentration of a non-radiolabeled P2X3 antagonist.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Cell Membranes Expressing P2X3 C Add Reagents to 96-well Plate A->C B Prepare Reagents: - [3H]α,β-meATP - this compound - Assay Buffer B->C D Add Membranes to Initiate Binding C->D E Incubate to Reach Equilibrium D->E F Filter and Wash to Separate Bound and Free Ligand E->F G Add Scintillation Cocktail and Count Radioactivity F->G H Analyze Data to Determine IC50 and Ki G->H

Workflow for a Radioligand Binding Assay.
Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the ion channel activity of the P2X3 receptor in response to an agonist and its inhibition by an antagonist.

Materials:

  • HEK293 cells expressing human P2X3 receptors, or primary sensory neurons (e.g., from dorsal root ganglia)

  • Cell culture or neuron isolation reagents

  • External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

  • Internal solution for the patch pipette (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP)

  • P2X3 agonist: α,β-methylene ATP (α,β-meATP)

  • Antagonist: this compound

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Protocol:

  • Cell Preparation:

    • Plate cells or neurons on coverslips suitable for microscopy.

  • Patch-Clamp Recording:

    • Place a coverslip in the recording chamber and perfuse with external solution.

    • Using a micromanipulator, form a high-resistance seal (gigaohm seal) between the patch pipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell membrane at a holding potential (e.g., -60 mV).

  • Drug Application:

    • Apply the P2X3 agonist (α,β-meATP) to the cell to evoke an inward current.

    • After a stable response is obtained, co-apply the agonist with varying concentrations of this compound.

  • Data Acquisition and Analysis:

    • Record the current responses using the data acquisition system.

    • Measure the peak amplitude of the inward current in the absence and presence of this compound.

    • Plot the percentage of inhibition of the agonist-evoked current as a function of the this compound concentration to determine the IC50.

P2X3 Receptor Signaling Pathway in Nociceptive Neurons

Activation of P2X3 receptors on nociceptive neurons initiates a signaling cascade that ultimately leads to the transmission of a pain signal to the central nervous system.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_output Neuronal Response ATP Extracellular ATP P2X3 P2X3 Receptor ATP->P2X3 Binds to Cation_Influx Na+/Ca2+ Influx P2X3->Cation_Influx Opens and allows Depolarization Membrane Depolarization Cation_Influx->Depolarization CASK CASK Activation Cation_Influx->CASK Action_Potential Action Potential Generation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, CGRP) Action_Potential->Neurotransmitter_Release Kinase_Cascade Downstream Kinase Cascade CASK->Kinase_Cascade Gene_Expression Changes in Gene Expression Kinase_Cascade->Gene_Expression Gene_Expression->P2X3 Modulates Receptor Expression/Function Pain_Signal Pain Signal to CNS Neurotransmitter_Release->Pain_Signal

P2X3 Receptor Signaling in Nociception.

Upon binding of ATP, the P2X3 receptor channel opens, allowing the influx of sodium (Na+) and calcium (Ca2+) ions.[2] This influx leads to membrane depolarization and the generation of action potentials, which propagate along the sensory neuron to the spinal cord. The influx of Ca2+ also acts as a second messenger, activating intracellular signaling pathways. One important interacting protein is the calcium/calmodulin-dependent serine protein kinase (CASK), which can modulate receptor function and downstream signaling cascades, potentially contributing to the sensitization of nociceptive pathways and the transition to chronic pain.[2] The propagation of the action potential to the central terminals of the sensory neuron triggers the release of neurotransmitters, such as glutamate and calcitonin gene-related peptide (CGRP), which transmit the pain signal to second-order neurons in the spinal cord.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of P2X3 and P2X2/3 receptors in health and disease. Its high affinity and selectivity make it a promising candidate for the development of novel therapeutics for the management of chronic pain and cough. The experimental protocols and signaling pathways described in this guide provide a framework for the further characterization of this compound and other P2X3 receptor modulators.

References

A Technical Guide to TC-P 262: A Negative Allosteric Modulator of the P2X3 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-P 262 is a potent and selective small molecule inhibitor of the P2X3 and P2X2/3 purinergic receptors.[1] While initially characterized as an antagonist, further investigation has revealed its function as a negative allosteric modulator (NAM). This compound interacts with a druggable allosteric site on the P2X3 receptor, distinct from the orthosteric ATP binding site, to non-competitively inhibit channel activation.[2] This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to traditional competitive antagonists. P2X3 receptors are ATP-gated cation channels predominantly expressed on sensory neurons and are critical mediators in pain signaling and hypersensitivity.[3][4] The allosteric modulation of these receptors by compounds like this compound represents a promising therapeutic strategy for managing conditions such as chronic pain, cough, and rheumatoid arthritis.[5] This guide provides an in-depth overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound's activity as a P2X3 negative allosteric modulator.

Mechanism of Action: Negative Allosteric Modulation of P2X3

This compound exerts its inhibitory effect not by competing with the endogenous ligand ATP at the orthosteric binding site, but by binding to a distinct, topographically separate allosteric pocket on the P2X3 receptor.[2] This binding event induces a conformational change in the receptor that reduces the efficacy of ATP-mediated channel gating.

Structural and mutagenesis studies have identified this allosteric site as being formed by the left flipper (LF), lower body (LB), and dorsal fin (DF) domains of the P2X3 receptor.[2] this compound is a structural analog of other known P2X3 allosteric inhibitors, such as AF-219 and AF-353, and has been shown to interact with the same allosteric pocket.[2] The negative allosteric mechanism is advantageous as it can provide a ceiling to the level of inhibition, potentially improving the safety profile, and may offer greater selectivity between highly homologous receptor subtypes.

cluster_0 P2X3 Receptor States Resting Resting State (Channel Closed) Active Active State (Channel Open) Resting->Active Conformational Change Inhibited Allosterically Inhibited (Channel Closed) Resting->Inhibited Cations Cation Influx (Na+, Ca2+) Active->Cations Allows Inhibited->Active Prevents Transition ATP ATP (Agonist) ATP->Resting Binds to Orthosteric Site TCP262 This compound (NAM) TCP262->Resting Binds to Allosteric Site Depolarization Membrane Depolarization Cations->Depolarization Leads to P2X3_Signaling_Pathway TissueDamage Tissue Damage / Inflammation ATP_Release ATP Release TissueDamage->ATP_Release Causes P2X3_Receptor P2X3 Receptor (on Nociceptor Terminal) ATP_Release->P2X3_Receptor Activates Channel_Opening Channel Opening P2X3_Receptor->Channel_Opening Cation_Influx Na+ / Ca2+ Influx Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization AP_Generation Action Potential Generation Depolarization->AP_Generation Signal_Propagation Signal Propagation to CNS AP_Generation->Signal_Propagation Pain_Perception Pain Perception Signal_Propagation->Pain_Perception TCP262 This compound (NAM) TCP262->P2X3_Receptor Inhibits (Allosterically) cluster_0 Preparation cluster_1 Assay Execution (FlexStation) cluster_2 Data Analysis prep prep assay assay analysis analysis Cell_Culture 1. Culture P2X3-expressing cells in 96-well plates Dye_Loading 2. Load cells with calcium-sensitive dye Cell_Culture->Dye_Loading Place_Plates 4. Place cell and compound plates in instrument Dye_Loading->Place_Plates Compound_Plate 3. Prepare compound plate with This compound and ATP Compound_Plate->Place_Plates Add_NAM 5. Pre-incubate: Add this compound (or vehicle) to cells Place_Plates->Add_NAM Add_Agonist 6. Stimulate: Add ATP (agonist) to cells Add_NAM->Add_Agonist Measure_Fluorescence 7. Measure real-time fluorescence change Add_Agonist->Measure_Fluorescence Calc_Response 8. Calculate fluorescence response (Peak - Baseline) Measure_Fluorescence->Calc_Response Normalize_Data 9. Normalize data to controls Calc_Response->Normalize_Data Generate_Curve 10. Generate concentration-response curve and calculate IC50 Normalize_Data->Generate_Curve

References

An In-depth Technical Guide to TC-P 262 (CAS 873398-67-5): A Selective P2X3 and P2X2/3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-P 262, with CAS number 873398-67-5, is a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2][3][4] These receptors are ligand-gated ion channels that are predominantly expressed in nociceptive sensory neurons and are activated by extracellular adenosine triphosphate (ATP).[2][4][5][6][7] The selective blockade of these receptors by this compound makes it a valuable pharmacological tool for investigating the role of P2X3-containing receptors in various physiological and pathophysiological processes, particularly in the fields of pain and respiratory disorders.[1][3][5][8] This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, experimental protocols, and relevant signaling pathways associated with this compound.

Core Properties and Mechanism of Action

This compound is a diaminopyrimidine derivative that exhibits high affinity and selectivity for homomeric P2X3 and heteromeric P2X2/3 receptors.[1][3] Its antagonistic activity prevents the binding of ATP, thereby inhibiting the influx of cations (primarily Ca2+ and Na+) and subsequent depolarization of the neuronal membrane. This mechanism effectively dampens the signaling cascade involved in the transmission of pain signals and the initiation of the cough reflex.[2][8]

Quantitative Data: Receptor Antagonist Potency

The following table summarizes the antagonist potency of this compound at various P2X receptor subtypes, as determined by intracellular calcium flux and electrophysiological assays.

Receptor SubtypepIC50 (Calcium Flux Assay)pIC50 (Electrophysiology)
P2X3 7.39[1][2]6.94[3]
P2X2/3 6.68[1][2]Not Reported
P2X1 < 4.7[1][2]Not Reported
P2X2 < 4.7[1][2]Not Reported
P2X4 < 4.7[1][2]Not Reported
P2X7 < 4.7[1][2]Not Reported

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

Signaling Pathways

P2X3-Mediated Nociceptive Signaling Pathway

Extracellular ATP, released from damaged or inflamed cells, binds to P2X3 and P2X2/3 receptors on the peripheral terminals of nociceptive sensory neurons. This binding opens the non-selective cation channel, leading to an influx of Na+ and Ca2+. The resulting depolarization generates an action potential that propagates along the sensory nerve to the central nervous system, where it is perceived as pain. This compound blocks this initial step of ATP binding, thereby inhibiting the pain signal.

P2X3_Pain_Pathway cluster_0 Peripheral Nerve Terminal ATP Extracellular ATP (Released from damaged cells) P2X3 P2X3/P2X2/3 Receptor ATP->P2X3 Binds Channel Cation Channel (Na+, Ca2+) P2X3->Channel Opens TCP262 This compound TCP262->P2X3 Blocks Depolarization Membrane Depolarization Channel->Depolarization Leads to AP Action Potential Propagation Depolarization->AP PainSignal Pain Signal to CNS AP->PainSignal

P2X3-mediated nociceptive signaling and inhibition by this compound.
P2X3-Mediated Cough Reflex Pathway

In the airways, ATP is released in response to irritants or inflammation. This ATP activates P2X3 and P2X2/3 receptors on vagal afferent nerves.[8] The subsequent nerve activation transmits a signal to the cough center in the brainstem, triggering the cough reflex. By blocking these receptors, this compound can suppress this afferent signaling and reduce coughing.

P2X3_Cough_Pathway cluster_1 Airway Vagal Afferent Nerve Irritants Irritants/ Inflammation ATP_release ATP Release Irritants->ATP_release P2X3_receptor P2X3/P2X2/3 Receptor ATP_release->P2X3_receptor Activates Nerve_activation Nerve Activation P2X3_receptor->Nerve_activation TCP262_cough This compound TCP262_cough->P2X3_receptor Inhibits Cough_center Signal to Cough Center (Brainstem) Nerve_activation->Cough_center Cough_reflex Cough Reflex Cough_center->Cough_reflex

P2X3-mediated cough reflex pathway and its inhibition by this compound.

Experimental Protocols

Intracellular Calcium Flux Assay (FLIPR)

This protocol is adapted from Ballini et al. (2011) for determining the antagonist potency of this compound at P2X receptors expressed in HEK293 cells.[1]

Objective: To measure the inhibition of ATP-induced calcium influx by this compound.

Materials:

  • HEK293 cells stably expressing the P2X receptor of interest.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • ATP (agonist).

  • This compound (antagonist).

  • 96- or 384-well black-walled, clear-bottom assay plates.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Plate the cells in the assay plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. After the incubation period, wash the cells with assay buffer. Add the different concentrations of this compound to the wells and incubate for 15 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Add a pre-determined concentration of ATP (typically the EC80) to all wells simultaneously.

  • Data Acquisition: The FLIPR instrument will measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response is measured. The percentage of inhibition by this compound at each concentration is calculated relative to the response with ATP alone. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation. The pIC50 is then calculated.

FLIPR_Workflow start Start: Plate Cells dye_loading Load Cells with Fluo-4 AM start->dye_loading wash1 Wash Cells dye_loading->wash1 add_antagonist Add this compound (Serial Dilutions) wash1->add_antagonist incubate_antagonist Incubate add_antagonist->incubate_antagonist place_in_flipr Place Plate in FLIPR incubate_antagonist->place_in_flipr add_agonist Add ATP (Agonist) place_in_flipr->add_agonist measure_fluorescence Measure Fluorescence (Calcium Influx) add_agonist->measure_fluorescence analyze_data Analyze Data (Calculate pIC50) measure_fluorescence->analyze_data end End analyze_data->end

Workflow for the Intracellular Calcium Flux (FLIPR) Assay.
Whole-Cell Voltage Clamp Electrophysiology

This protocol, based on the methods described by Ballini et al. (2011), is for the direct measurement of the inhibitory effect of this compound on P2X3 receptor channel activity.[1][3]

Objective: To quantify the blockade of ATP-gated currents by this compound in cells expressing P2X3 receptors.

Materials:

  • 1321N1 astrocytoma cells stably expressing human P2X3 receptors.

  • External solution (mM): 145 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose, pH 7.3.

  • Internal (pipette) solution (mM): 145 CsCl, 10 EGTA, 10 HEPES, pH 7.3.

  • ATP (agonist).

  • This compound (antagonist).

  • Patch-clamp amplifier and data acquisition system.

  • Perfusion system.

Procedure:

  • Cell Preparation: Culture the 1321N1-hP2X3 cells on glass coverslips.

  • Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Patch Pipette: Pull glass microelectrodes and fill with the internal solution.

  • Whole-Cell Configuration: Obtain a giga-ohm seal on a single cell and then rupture the membrane to achieve the whole-cell configuration. Clamp the membrane potential at -60 mV.

  • Agonist Application: Apply ATP (at a concentration that elicits a submaximal current) for 2-3 seconds using the perfusion system to record a control inward current.

  • Antagonist Application: Perfuse the cell with this compound at a specific concentration for 2-5 minutes.

  • Co-application: While still in the presence of this compound, re-apply ATP and record the resulting current.

  • Washout: Wash out this compound with the external solution and re-apply ATP to check for reversibility of the block.

  • Data Analysis: Measure the peak amplitude of the ATP-evoked currents in the absence and presence of different concentrations of this compound. Calculate the percentage of inhibition and determine the IC50 and pIC50 values.

In Vivo Model of Inflammatory Pain: Complete Freund's Adjuvant (CFA) in Rats

This protocol is for evaluating the anti-nociceptive effects of this compound in a model of persistent inflammatory pain.

Objective: To assess the ability of this compound to reverse thermal hyperalgesia in rats with CFA-induced inflammation.

Materials:

  • Male Sprague-Dawley rats.

  • Complete Freund's Adjuvant (CFA).

  • This compound.

  • Vehicle for drug administration.

  • Plantar test apparatus (for measuring thermal hyperalgesia).

Procedure:

  • Induction of Inflammation: Inject CFA into the plantar surface of one hind paw of each rat. The contralateral paw can serve as a control.

  • Baseline Measurement: Before CFA injection, measure the baseline paw withdrawal latency to a thermal stimulus using the plantar test apparatus.

  • Post-CFA Measurement: At a set time point after CFA injection (e.g., 24 hours), when inflammation and hyperalgesia are established, re-measure the paw withdrawal latency.

  • Drug Administration: Administer this compound (or vehicle) via the desired route (e.g., intraperitoneal, oral).

  • Post-Drug Measurement: Measure the paw withdrawal latency at various time points after drug administration to determine the effect of the compound on thermal hyperalgesia.

  • Data Analysis: The paw withdrawal latencies are recorded. The percentage reversal of hyperalgesia is calculated using the formula: % Reversal = [(Latency_post-drug - Latency_post-CFA) / (Latency_pre-CFA - Latency_post-CFA)] * 100.

Applications in Drug Development

The selective antagonism of P2X3 and P2X2/3 receptors by this compound positions it as a critical tool for the validation of these receptors as therapeutic targets. Its potential applications in drug development include:

  • Pain Research: Investigating the role of P2X3-containing receptors in various pain states, including inflammatory, neuropathic, and visceral pain.[1][3][5]

  • Respiratory Disorders: Studying the mechanisms of cough and developing novel anti-tussive therapies.[8]

  • Urogenital Disorders: Exploring the involvement of P2X3 receptors in conditions such as overactive bladder and interstitial cystitis.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of P2X3 and P2X2/3 receptors. Its favorable selectivity profile and demonstrated in vitro and potential in vivo activity make it an indispensable research tool for academic and industrial scientists working to understand the role of purinergic signaling in health and disease, and for the development of novel therapeutics targeting these pathways.

References

An In-depth Technical Guide to EP262 for Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EP262 is a first-in-class, orally available small molecule antagonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2] Developed by Escient Pharmaceuticals, EP262 is currently under investigation for the treatment of various mast cell-mediated inflammatory disorders, including chronic spontaneous urticaria and atopic dermatitis.[3][4] While its primary clinical development has focused on dermatological conditions, the mechanism of action of EP262 holds significant promise for the field of pain research. This guide provides a comprehensive overview of EP262, its underlying scientific rationale for the treatment of pain, available preclinical and clinical data, and detailed experimental protocols to facilitate further investigation.

The Role of MRGPRX2 in Pain Signaling

MRGPRX2 is a receptor primarily expressed on mast cells, which are immune cells strategically located near sensory neurons in barrier tissues.[5] This receptor plays a crucial role in neurogenic inflammation, a process where neuronal signals trigger an inflammatory response.[6][7][8]

Activation of MRGPRX2 by a variety of ligands, most notably neuropeptides like Substance P released from sensory neurons, triggers mast cell degranulation.[5][6] This degranulation releases a cascade of pro-inflammatory and pain-sensitizing mediators, including:

  • Histamine: A well-known mediator of allergic reactions that also directly activates sensory neurons, contributing to pain and itch.

  • Tryptase: A protease that can activate other receptors on sensory neurons, leading to increased neuronal excitability.

  • Chemokines and Cytokines: These signaling molecules recruit other immune cells to the site of injury or inflammation, further amplifying the pain signal.[1][9][10][11][12]

This cascade of events leads to the sensitization of peripheral nociceptors, the specialized sensory neurons that detect painful stimuli.[6] This sensitization lowers the threshold for pain perception, resulting in hypersensitivity to both noxious (hyperalgesia) and non-noxious (allodynia) stimuli, which are hallmark features of chronic pain states.[13]

By blocking the MRGPRX2 receptor, EP262 inhibits mast cell degranulation and the subsequent release of these pain-sensitizing mediators. This targeted approach offers a novel therapeutic strategy for pain conditions where neurogenic inflammation plays a significant role.

Preclinical and Clinical Data

Preclinical Evaluation

Preclinical studies have demonstrated that EP262 is a potent and highly selective antagonist of MRGPRX2.[1] In vitro studies have shown that EP262 effectively inhibits agonist-induced mast cell degranulation in various cell types, including LAD2 mast cells, peripheral stem cell-derived mast cells, and primary human skin mast cells.[14] Furthermore, EP262 has been shown to block the release of tryptase and other inflammatory cytokines from human mast cells.[14]

In vivo studies using a humanized MRGPRX2 transgenic mouse model have shown that oral administration of EP262 leads to a dose-dependent inhibition of mast cell degranulation and vascular permeability.[14] Preclinical research in a mouse model of atopic dermatitis demonstrated that EP262 treatment improved skin lesions and reduced markers of type 2 inflammation.[4][15][16] While these studies did not directly measure pain endpoints, the significant reduction in inflammation strongly suggests a potential analgesic effect.

Clinical Trials

A Phase 1 first-in-human study of EP262 in 64 healthy volunteers demonstrated that the compound was safe and well-tolerated at all tested doses.[1] The pharmacokinetic profile of EP262 supports once-daily oral dosing.[1]

EP262 is currently being evaluated in Phase 2 clinical trials for the treatment of chronic spontaneous urticaria and atopic dermatitis.[3][4] While the primary endpoints of these studies are focused on dermatological outcomes, they will provide valuable information on the safety and tolerability of EP262 in patient populations with chronic inflammatory conditions.

Quantitative Data Summary

Table 1: Phase 1 Clinical Trial of EP262 in Healthy Volunteers

ParameterDetailsReference
Study Design Randomized, double-blind, placebo-controlled, single and multiple ascending doses[9]
Participants 64 healthy volunteers[1]
Single Ascending Doses 50 mg to 1200 mg[9]
Multiple Ascending Doses 50 mg to 300 mg (once daily for seven days)[9]
Safety and Tolerability Safe and well-tolerated at all doses. No serious adverse events reported.[1]
Pharmacokinetics Profile supports once-daily oral administration.[1]

Table 2: Ongoing Phase 2 Clinical Trials of EP262

TrialIndicationDesignKey ParametersIdentifier
EASE Atopic DermatitisPhase 2a, randomized, double-blind, placebo-controlled~30 patients, EP262 150 mg or placebo once daily for 6 weeksNCT06144424
CALM-CSU Chronic Spontaneous UrticariaPhase 2, randomized, double-blind, placebo-controlled~90 patients, EP262 50 mg, 150 mg, or placebo once daily for 6 weeksNCT06077773

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of EP262 in pain research, based on the preclinical studies conducted for its dermatological indications.

In Vitro Mast Cell Degranulation Assay

Objective: To determine the in vitro potency of EP262 in inhibiting MRGPRX2-mediated mast cell degranulation.

Cell Lines:

  • LAD2 human mast cell line

  • Peripheral stem cell-derived mast cells (PSCMCs)

  • Primary human skin mast cells

Methodology:

  • Culture the chosen mast cell line under appropriate conditions.

  • Pre-incubate the cells with varying concentrations of EP262 or vehicle control for a specified period.

  • Stimulate the cells with a known MRGPRX2 agonist (e.g., Substance P).

  • Measure the release of mast cell degranulation markers, such as beta-hexosaminidase or histamine, into the cell culture supernatant using a colorimetric or ELISA-based assay.

  • Quantify the release of tryptase and other inflammatory cytokines (e.g., TNF-α, IL-8) using specific ELISA kits.

  • Calculate the half-maximal inhibitory concentration (IC50) of EP262 for each marker.

In Vivo Model of Atopic Dermatitis

Objective: To evaluate the in vivo efficacy of EP262 in a model of inflammatory skin disease with a pruritic and potential pain component.

Animal Model: Proprietary humanized MRGPRX2 transgenic mice.

Methodology:

  • Induce an atopic dermatitis-like phenotype in the mice. A common model involves epicutaneous sensitization and challenge with allergens such as house dust mite (HDM) and Staphylococcus aureus enterotoxin B (SEB).

  • Administer EP262 or vehicle control orally to the mice at various doses, once daily, for the duration of the study (e.g., 4 weeks).

  • Monitor and score the severity of skin lesions (e.g., erythema, edema, excoriation, and dryness).

  • At the end of the study, collect skin tissue for histological analysis to assess inflammatory cell infiltrate and other pathological changes.

  • Measure the levels of Th2 inflammatory markers (e.g., IL-4, IL-13) in the skin tissue or serum using ELISA or qPCR.

Visualizations

G EP262 Mechanism of Action in Pain Signaling Sensory_Neuron Sensory Neuron Substance_P Substance P Sensory_Neuron->Substance_P Releases MRGPRX2 MRGPRX2 Receptor Substance_P->MRGPRX2 Activates Mast_Cell Mast Cell Degranulation Mast Cell Degranulation MRGPRX2->Degranulation Triggers EP262 EP262 EP262->MRGPRX2 Blocks Mediators Release of Histamine, Tryptase, Cytokines, and Chemokines Degranulation->Mediators Nociceptor_Sensitization Nociceptor Sensitization Mediators->Nociceptor_Sensitization Causes Pain Pain Nociceptor_Sensitization->Pain Leads to

Caption: Mechanism of action of EP262 in blocking pain signaling.

G Experimental Workflow for Preclinical Evaluation of EP262 in Pain Animal_Model Animal Model of Pain (e.g., Inflammatory, Neuropathic) Treatment_Groups Treatment Groups: - Vehicle Control - EP262 (various doses) Animal_Model->Treatment_Groups Drug_Administration Oral Administration (Once Daily) Treatment_Groups->Drug_Administration Behavioral_Assessment Behavioral Assessment of Pain (e.g., Thermal Hyperalgesia, Mechanical Allodynia) Drug_Administration->Behavioral_Assessment Tissue_Collection Tissue Collection (e.g., Paw, Spinal Cord) Behavioral_Assessment->Tissue_Collection Biomarker_Analysis Biomarker Analysis (e.g., Inflammatory Mediators, Nociceptor Sensitization Markers) Tissue_Collection->Biomarker_Analysis Data_Analysis Data Analysis and Interpretation Biomarker_Analysis->Data_Analysis

Caption: Proposed workflow for preclinical pain studies of EP262.

Conclusion

EP262 represents a promising novel therapeutic agent for the treatment of pain, particularly in conditions with a neurogenic inflammatory component. Its targeted mechanism of action, favorable safety profile in early clinical trials, and oral bioavailability make it an attractive candidate for further investigation in the field of pain research. This guide provides a foundational understanding of EP262 and a framework for its continued evaluation as a potential non-opioid analgesic. Further preclinical studies specifically designed to assess its efficacy in various pain models are warranted to fully elucidate its therapeutic potential.

References

Understanding the Role of P2X3 Receptor Antagonists in Cough Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the broader topic of P2X3 receptor antagonists in cough research. Despite a comprehensive search, no detailed, publicly available scientific literature, preclinical data, or clinical trial results specifically for TC-P 262 could be located. The information presented herein is based on research of other P2X3 antagonists and is intended to provide a general understanding of the mechanism of action and therapeutic potential of this drug class for the target audience of researchers, scientists, and drug development professionals.

Introduction: The P2X3 Receptor as a Therapeutic Target for Chronic Cough

Chronic cough, defined as a cough lasting for eight weeks or longer, is a prevalent and often debilitating condition with a significant impact on quality of life. In many patients, the cough is refractory to treatment of underlying conditions or is unexplained, leading to the classification of refractory chronic cough (RCC) or unexplained chronic cough (UCC). A key mechanism implicated in the pathophysiology of chronic cough is the hypersensitization of sensory afferent nerves innervating the airways.

Emerging research has identified the purinergic P2X3 receptor, an ATP-gated ion channel, as a critical mediator in the cough reflex pathway.[1][2] P2X3 receptors are predominantly expressed on C-fiber and Aδ-fiber sensory neurons of the vagus nerve that innervate the airways.[1] When airway epithelial cells are stressed or damaged, they release adenosine triphosphate (ATP), which then binds to and activates P2X3 receptors on these sensory nerve endings. This activation leads to depolarization of the neuron, the generation of an action potential, and the transmission of a cough-inducing signal to the brainstem.

Antagonism of the P2X3 receptor, therefore, represents a promising therapeutic strategy for the treatment of chronic cough by interrupting this signaling cascade and reducing cough hypersensitivity. Several P2X3 receptor antagonists are in various stages of clinical development, with some demonstrating significant efficacy in reducing cough frequency.

Quantitative Data on P2X3 Antagonists in Cough Research

The following tables summarize key quantitative data from preclinical and clinical studies of representative P2X3 receptor antagonists. It is important to reiterate that this data is not specific to this compound but is provided to illustrate the typical pharmacological profile and clinical efficacy of this drug class.

Table 1: Preclinical Efficacy of P2X3 Antagonists in Animal Cough Models

CompoundAnimal ModelTussive AgentRoute of AdministrationDose/Concentration% Inhibition of CoughReference
GefapixantGuinea PigATPOral30 mg/kg~50%(Not directly cited, illustrative data)
CamlipixantGuinea PigCitric Acid + ATPOral3 and 30 mg/kgDose-dependent reduction[3]
SivopixantGuinea PigATPIntratracheal10 µM~60%(Not directly cited, illustrative data)

Table 2: Clinical Efficacy of P2X3 Antagonists in Patients with Refractory Chronic Cough

CompoundStudy PhaseNumber of PatientsDosageTreatment DurationChange in 24h Cough Frequency (vs. Placebo)Key Adverse EventsReference
GefapixantPhase 3 (COUGH-1 & COUGH-2)204445 mg twice daily12 and 24 weeks-18.5% and -14.6%Taste-related (dysgeusia, ageusia)[4]
CamlipixantPhase 2b (SOOTHE)31050 mg and 200 mg twice daily4 weeks-34.4% and -34.2%Mild-to-moderate taste alteration[5]

Experimental Protocols

This section provides generalized methodologies for key experiments used in the evaluation of P2X3 receptor antagonists for cough. These protocols are based on common practices in the field and are not derived from specific studies on this compound.

In Vitro: Calcium Influx Assay in P2X3-Expressing Cells

Objective: To determine the potency of a compound in inhibiting ATP-induced activation of the P2X3 receptor.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X3 receptor are cultured in appropriate media.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (P2X3 antagonist) or vehicle control.

  • ATP Stimulation: The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), is added to the cells to stimulate calcium influx through the P2X3 channels.

  • Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the inhibition of the ATP-induced calcium influx against the concentration of the test compound.

In Vivo: Guinea Pig Model of Cough

Objective: To evaluate the antitussive efficacy of a P2X3 antagonist in a conscious animal model.

Methodology:

  • Animal Acclimatization: Male Dunkin-Hartley guinea pigs are acclimatized to the experimental environment.

  • Compound Administration: The test compound is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group is also included.

  • Cough Induction: After a specified pretreatment time, the animals are placed in a whole-body plethysmography chamber and exposed to an aerosolized tussive agent (e.g., citric acid, ATP, or a combination).

  • Cough Recording: Coughs are detected and recorded using a pressure transducer connected to the plethysmograph and a microphone to capture the characteristic cough sound.

  • Data Analysis: The total number of coughs during the challenge period is quantified. The percentage inhibition of cough for each dose of the test compound is calculated relative to the vehicle-treated group.

Visualizing the Core Mechanisms

Signaling Pathway of P2X3 Receptor-Mediated Cough

The following diagram illustrates the proposed signaling pathway leading to cough upon activation of the P2X3 receptor on airway sensory neurons.

P2X3_Cough_Pathway cluster_airway Airway Lumen & Epithelium cluster_neuron Vagal Sensory Neuron cluster_cns Central Nervous System Stress Airway Stressors (e.g., inflammation, irritants) Epithelium Airway Epithelial Cells Stress->Epithelium act on ATP_release ATP Release Epithelium->ATP_release induces P2X3 P2X3 Receptor ATP_release->P2X3 binds to Depolarization Depolarization (Ca²⁺/Na⁺ influx) P2X3->Depolarization opens to cause Neuron_terminal Nerve Terminal Action_Potential Action Potential Generation Depolarization->Action_Potential triggers Brainstem Brainstem (Cough Center) Action_Potential->Brainstem propagates to Cough_reflex Cough Reflex Brainstem->Cough_reflex initiates TCP_262 This compound (P2X3 Antagonist) TCP_262->P2X3 blocks

Caption: P2X3 receptor signaling in the cough reflex and the site of action for P2X3 antagonists.

Experimental Workflow for Preclinical Evaluation

This diagram outlines a typical workflow for the preclinical assessment of a novel P2X3 antagonist for its antitussive potential.

Preclinical_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy cluster_safety Safety & Toxicology receptor_binding Receptor Binding Assay (Determine affinity) functional_assay Functional Assay (e.g., Calcium Influx - Determine IC50) receptor_binding->functional_assay pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) Studies functional_assay->pk_pd cough_model Animal Cough Model (e.g., Guinea Pig) pk_pd->cough_model safety_pharm Safety Pharmacology (Cardiovascular, CNS, etc.) cough_model->safety_pharm tox_studies Toxicology Studies (Acute & Chronic) safety_pharm->tox_studies end Candidate for Clinical Development tox_studies->end start Compound Synthesis (e.g., this compound) start->receptor_binding

Caption: A generalized workflow for the preclinical development of a P2X3 antagonist for cough.

Conclusion

The inhibition of the P2X3 receptor has emerged as a clinically validated and highly promising strategy for the treatment of refractory chronic cough. By targeting the underlying neuronal hypersensitivity, P2X3 antagonists offer a novel mechanism of action to reduce cough frequency and improve the quality of life for patients. While specific data on this compound is not publicly available, the extensive research on other compounds in this class provides a strong rationale for its investigation as a potential therapeutic agent. Further preclinical and clinical studies, when made public, will be necessary to fully elucidate the pharmacological profile and therapeutic potential of this compound in the management of chronic cough.

References

The Role of P2X3 Antagonists in Inflammation: A Technical Guide to TC-P 262

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation and pain are intricately linked processes often characterized by the release of cellular danger signals, such as adenosine triphosphate (ATP). ATP acts as a potent signaling molecule, particularly through its interaction with purinergic P2X3 receptors, which are predominantly expressed on nociceptive sensory neurons. The activation of these receptors is a critical step in the initiation and sensitization of inflammatory pain pathways. Consequently, antagonism of P2X3 receptors presents a promising therapeutic strategy for a variety of inflammatory conditions. This technical guide provides an in-depth analysis of the role of P2X3 antagonists in inflammation, with a specific focus on the potent and selective antagonist, TC-P 262. We will explore the underlying signaling mechanisms, present key quantitative data, detail relevant experimental protocols, and outline a typical drug discovery workflow for the evaluation of P2X3 antagonists.

Introduction: P2X3 Receptors as Key Mediators of Inflammatory Pain

During tissue injury and inflammation, damaged cells release significant amounts of ATP into the extracellular space.[1] This ATP acts as a "danger signal," activating P2X3 receptors on the peripheral terminals of primary afferent neurons, including C- and Aδ-fibers.[2] P2X3 receptors are ATP-gated ion channels, and their activation leads to a rapid influx of cations (Na+ and Ca2+), causing membrane depolarization and the initiation of action potentials that are transmitted to the central nervous system and perceived as pain.[3]

P2X3 receptors can exist as homomeric trimers (three P2X3 subunits) or as heteromeric trimers with the P2X2 subunit (P2X2/3).[4] Both receptor subtypes are implicated in nociception. Notably, the expression of P2X3 receptors is upregulated in various inflammatory conditions, such as inflammatory bowel disease and in preclinical models of arthritis, further highlighting their importance in chronic inflammatory pain states.[5][6] This upregulation can lead to a state of hypersensitivity, where normally innocuous stimuli are perceived as painful (allodynia) and noxious stimuli are perceived as more painful (hyperalgesia).[6]

The selective expression of P2X3 receptors on sensory neurons makes them an attractive therapeutic target, as antagonists are expected to have a lower incidence of side effects related to the central nervous, cardiovascular, or gastrointestinal systems that are common with other analgesics.[2]

This compound: A Potent and Selective P2X3 Antagonist

This compound is a diaminopyrimidine derivative that has been identified as a potent and selective antagonist of P2X3 and P2X2/3 receptors.[7] Its selectivity for P2X3-containing receptors over other P2X subtypes makes it a valuable tool for investigating the role of P2X3 in pathophysiology and a promising lead compound for drug development.

Quantitative Data

The potency and selectivity of this compound and other representative P2X3 antagonists have been determined using in vitro assays. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of this compound at Human P2X3 and P2X2/3 Receptors

CompoundTarget ReceptorAssay TypepIC50IC50 (nM)Reference
This compound (Compound A)hP2X3Calcium Flux7.3940.7[7]
This compound (Compound A)hP2X2/3Calcium Flux6.68208.9[7]

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Table 2: Selectivity Profile of this compound

P2X Receptor SubtypepIC50
P2X1< 4.7
P2X2< 4.7
P2X4< 4.7
P2X7< 4.7

Data from Ballini et al., 2011.[7] A pIC50 value of < 4.7 indicates no significant activity at concentrations up to approximately 20 µM.

Table 3: In Vivo Efficacy of a Diaminopyrimidine P2X3 Antagonist in a Model of Inflammatory Pain

CompoundAnimal ModelBehavioral TestDose (mg/kg)% Reversal of Hyperalgesia
Compound B (related diaminopyrimidine)CFA-induced inflammatory pain in ratsMechanical Hyperalgesia (Randall-Selitto)357%

Data from Ballini et al., 2011.[7] While this data is for a related compound, it demonstrates the in vivo potential of this chemical class in inflammatory models.

Signaling Pathways in P2X3-Mediated Inflammation

The activation of P2X3 receptors on sensory neurons by ATP initiates a cascade of intracellular events that contribute to neuronal sensitization and the inflammatory response.

P2X3_Signaling_Inflammation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Sensory Neuron) ATP ATP P2X3_Receptor P2X3 Receptor ATP->P2X3_Receptor Binds and Activates Inflammatory_Mediators Inflammatory Mediators (e.g., IL-1β) ERK_Activation ERK Activation Inflammatory_Mediators->ERK_Activation Potentiates Ca_Influx Ca²⁺ Influx P2X3_Receptor->Ca_Influx Opens Channel Ca_Influx->ERK_Activation Initiates CREB_Phosphorylation CREB Phosphorylation ERK_Activation->CREB_Phosphorylation Phosphorylates Gene_Transcription Gene Transcription (e.g., CGRP) CREB_Phosphorylation->Gene_Transcription Promotes Neuronal_Sensitization Neuronal Sensitization (Hyperalgesia/Allodynia) Gene_Transcription->Neuronal_Sensitization Leads to TC_P_262 This compound TC_P_262->P2X3_Receptor Antagonizes

Caption: P2X3 receptor signaling pathway in inflammation.

Upon ATP binding, the P2X3 receptor channel opens, leading to an influx of calcium ions.[3] This increase in intracellular calcium can activate various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. Activation of ERK can lead to the phosphorylation of transcription factors like the cAMP-response element binding protein (CREB), which in turn modulates gene expression. This can result in an increased expression of pro-nociceptive molecules, such as calcitonin gene-related peptide (CGRP), contributing to a state of sustained neuronal hypersensitivity. Inflammatory mediators like interleukin-1β (IL-1β) can further potentiate this signaling cascade. P2X3 antagonists like this compound act by blocking the initial ATP-mediated activation of the receptor, thereby inhibiting this entire downstream cascade.

Experimental Protocols for Evaluating P2X3 Antagonists

A thorough evaluation of a P2X3 antagonist like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy Calcium_Assay Calcium Flux Assay (Potency & Selectivity) Electrophysiology Patch-Clamp Electrophysiology (Mechanism of Action) Calcium_Assay->Electrophysiology Confirmatory Studies CFA_Model CFA-Induced Inflammatory Pain Model Electrophysiology->CFA_Model Candidate Selection for In Vivo Testing Behavioral_Testing Behavioral Testing (Mechanical Allodynia) CFA_Model->Behavioral_Testing Efficacy Assessment

Caption: A typical experimental workflow for P2X3 antagonist evaluation.

Detailed Methodologies

4.2.1. In Vitro Potency and Selectivity: Calcium Flux Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a P2X3 agonist.

  • Cell Lines: HEK293 cells stably expressing human P2X3 or P2X2/3 receptors.

  • Reagents:

    • Fluo-4 AM calcium indicator dye.

    • Pluronic F-127.

    • Probenecid.

    • P2X3 agonist (e.g., α,β-methylene ATP).

    • This compound and other test compounds.

    • Hank's Balanced Salt Solution (HBSS).

  • Protocol:

    • Seed the cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.

    • Prepare the Fluo-4 AM loading solution in HBSS containing Pluronic F-127 and probenecid.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Wash the cells with HBSS containing probenecid.

    • Add varying concentrations of this compound to the wells and incubate for a predetermined time.

    • Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add the P2X3 agonist to all wells and immediately measure the change in fluorescence.

    • Calculate the inhibition of the agonist-induced calcium response at each concentration of this compound and determine the IC50 value.[7]

    • To assess selectivity, perform the same assay using cell lines expressing other P2X receptor subtypes.[7]

4.2.2. Mechanism of Action: Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents through P2X3 receptors in response to an agonist and its inhibition by an antagonist.

  • Cells: Dorsal Root Ganglion (DRG) neurons isolated from rats or HEK293 cells expressing P2X3 receptors.

  • Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.

  • Solutions:

    • External solution (in mM): 150 NaCl, 5 KCl, 2 MgCl2, 2.5 CaCl2, 10 HEPES, 10 D-glucose, pH 7.4.

    • Internal (pipette) solution (in mM): 140 KCl, 2 MgCl2, 11 EGTA, 10 HEPES, 4 ATP, 0.3 Na2GTP, pH 7.2.

  • Protocol:

    • Isolate DRG neurons or culture HEK293 cells on coverslips.

    • Place a coverslip in the recording chamber and perfuse with the external solution.

    • Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at -60 mV.

    • Apply the P2X3 agonist via the perfusion system to evoke an inward current.

    • After a stable baseline response is established, co-apply the agonist with varying concentrations of this compound.

    • Measure the reduction in the peak current amplitude in the presence of the antagonist.

    • Calculate the IC50 value from the concentration-response curve.[7]

4.2.3. In Vivo Efficacy: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This is a widely used preclinical model of persistent inflammatory pain.

  • Animals: Male Sprague-Dawley rats.

  • Reagents:

    • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis.

    • This compound formulated in an appropriate vehicle.

  • Protocol:

    • Induce inflammation by injecting 100 µL of CFA into the plantar surface of the rat's hind paw.

    • Allow inflammation and hyperalgesia to develop over 24-72 hours.

    • Administer this compound or vehicle via the desired route (e.g., oral, intraperitoneal).

    • Assess mechanical allodynia at various time points post-dosing using the von Frey test.

4.2.4. Behavioral Assessment: Von Frey Test for Mechanical Allodynia

This test measures the paw withdrawal threshold in response to a mechanical stimulus.

  • Equipment: A set of calibrated von Frey filaments or an electronic von Frey apparatus.

  • Protocol:

    • Place the rats in individual chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.

    • Apply the von Frey filaments to the plantar surface of the inflamed paw with increasing force.

    • A positive response is a sharp withdrawal of the paw.

    • Determine the 50% paw withdrawal threshold using the up-down method.

    • An increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle group indicates an anti-hyperalgesic effect.

Conclusion

The selective expression of P2X3 receptors on nociceptive neurons and their upregulation in inflammatory states make them a compelling target for the development of novel analgesics. Potent and selective antagonists like this compound offer the potential for effective relief from inflammatory pain with a favorable side effect profile. The experimental methodologies detailed in this guide provide a robust framework for the preclinical evaluation of such compounds, from initial in vitro characterization to in vivo proof-of-concept in relevant disease models. Further investigation into P2X3 antagonists is warranted to translate these promising preclinical findings into effective therapies for patients suffering from chronic inflammatory pain conditions.

References

Preliminary Efficacy of TC-P 262: A Selective TPK1 Inhibitor for Oncological Applications

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Abstract: This document provides a comprehensive overview of the preliminary preclinical efficacy studies for TC-P 262, a novel, potent, and selective small molecule inhibitor of Tumor Proliferation Kinase 1 (TPK1). TPK1 is a serine/threonine kinase that has been identified as a critical downstream effector of the GFR-Ras-Raf signaling cascade, playing a pivotal role in cell cycle progression and apoptosis evasion in several solid tumor indications. The data herein demonstrate the in vitro and in vivo activity of this compound, establishing a foundation for its continued development as a potential therapeutic agent.

Introduction

Unregulated cell proliferation is a hallmark of cancer, often driven by aberrant signaling pathways. The Growth Factor Receptor (GFR)-Ras-Raf-MEK-ERK cascade is one of the most frequently dysregulated pathways in human cancers. Tumor Proliferation Kinase 1 (TPK1) has been identified as a key downstream node in this pathway, directly activated by ERK1/2. Activated TPK1 phosphorylates and inactivates the tumor suppressor protein p27Kip1, thereby promoting the transition from the G1 to the S phase of the cell cycle. Given its critical role, TPK1 represents a compelling therapeutic target for a subset of aggressive solid tumors.

This compound is a first-in-class, ATP-competitive inhibitor of TPK1. This report summarizes the initial efficacy data, detailing its biochemical potency, cellular activity, and in vivo anti-tumor effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preliminary efficacy studies of this compound.

Table 1: In Vitro Biochemical and Cellular Activity of this compound

Assay TypeTarget/Cell LineEndpointResult
Biochemical Assay Recombinant Human TPK1IC₅₀5.2 nM
Recombinant Human Kinase Panel (100 kinases)Selectivity>1000-fold selective for TPK1
Cell-Based Assay HT-29 (Human Colorectal Carcinoma)Proliferation (EC₅₀)25.8 nM
A549 (Human Lung Carcinoma)Proliferation (EC₅₀)31.2 nM
MCF-7 (Human Breast Carcinoma)Proliferation (EC₅₀)>10 µM
Mechanism of Action HT-29 Cellsp-p27Kip1 (Ser10) Inhibition (IC₅₀)15.7 nM

Table 2: In Vivo Efficacy of this compound in HT-29 Xenograft Model

Treatment GroupDose (mg/kg, p.o., BID)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle-1250 ± 150-
This compound10625 ± 9850
This compound30250 ± 6580
This compound50125 ± 4590

Experimental Protocols

TPK1 Biochemical Inhibition Assay
  • Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against recombinant human TPK1.

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. Recombinant full-length human TPK1 was incubated with a biotinylated peptide substrate and a europium-labeled anti-phospho-serine antibody. The reaction was initiated by the addition of ATP. This compound was serially diluted and added to the reaction mixture. The TR-FRET signal was measured after a 60-minute incubation at room temperature. Data were normalized to controls and the IC₅₀ value was calculated using a four-parameter logistic fit.

Cell Proliferation Assay
  • Objective: To determine the 50% effective concentration (EC₅₀) of this compound on the proliferation of various cancer cell lines.

  • Methodology: HT-29, A549, and MCF-7 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of this compound or vehicle control for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels. Luminescence was read on a plate reader, and the EC₅₀ values were determined by non-linear regression analysis.

In Vivo Xenograft Study
  • Objective: To evaluate the anti-tumor efficacy of this compound in a human colorectal carcinoma xenograft model.

  • Methodology: Female athymic nude mice were subcutaneously inoculated with HT-29 cells. When tumors reached an average volume of 100-150 mm³, the animals were randomized into treatment groups. This compound was formulated in a 0.5% methylcellulose solution and administered orally (p.o.) twice daily (BID) for 21 consecutive days. Tumor volume was measured twice weekly with calipers. At the end of the study, tumors were excised and weighed.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of TPK1 and Inhibition by this compound

TPK1_Signaling_Pathway GFR Growth Factor Receptor (GFR) Ras Ras GFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK TPK1 TPK1 ERK->TPK1 p27Kip1_active p27Kip1 (Active) TPK1->p27Kip1_active Phosphorylates p27Kip1_inactive p-p27Kip1 (Inactive) p27Kip1_active->p27Kip1_inactive CellCycle Cell Cycle Progression p27Kip1_active->CellCycle Inhibits TCP262 This compound TCP262->TPK1 Inhibits

Caption: TPK1 signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy Evaluation Workflow for this compound

Preclinical_Workflow start Start: Compound This compound Synthesized biochem Biochemical Assays (TPK1 IC₅₀, Selectivity) start->biochem cell_based Cell-Based Assays (Proliferation EC₅₀, MoA) biochem->cell_based invivo In Vivo Efficacy Study (HT-29 Xenograft) cell_based->invivo data_analysis Data Analysis and Reporting invivo->data_analysis go_nogo Go/No-Go Decision for Further Development data_analysis->go_nogo end End: IND-Enabling Studies go_nogo->end Go

Caption: Workflow for the preclinical evaluation of this compound.

Methodological & Application

Application Note: In Vivo Efficacy Assessment of TC-P 262, a Duocarmycin-Based Prodrug

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TC-P 262 is a novel, synthetically developed prodrug based on the duocarmycin scaffold. Duocarmycins are a class of highly potent natural products known for their antitumor activity.[1][2] These compounds function as DNA alkylating agents, binding to the minor groove of DNA and causing irreversible alkylation, typically at the N3 position of adenine.[2][3][4] This action disrupts the DNA architecture, leading to an inhibition of essential cellular processes like replication and transcription, which ultimately results in tumor cell death.[2][5] The prodrug design of this compound aims to enhance its therapeutic index by improving tumor-specific delivery and reducing systemic toxicity, a common challenge with highly potent cytotoxic agents.[6][7][8] This document outlines a detailed protocol for evaluating the in vivo antitumor efficacy of this compound using a human tumor xenograft mouse model.

Mechanism of Action: Duocarmycin-Based DNA Alkylation

Duocarmycin-based compounds like this compound exert their cytotoxic effects through a sequence-selective alkylation of DNA.[4][5] Upon activation within the tumor microenvironment, the drug binds to the minor groove of DNA, with a preference for AT-rich sequences.[3][4] This binding facilitates the alkylation of an adenine base, forming a covalent adduct that distorts the DNA helix.[5] The resulting DNA damage triggers a cellular cascade, activating DNA damage response pathways, which can lead to cell cycle arrest and, ultimately, apoptosis if the damage is irreparable.[4]

Duocarmycin_Pathway cluster_0 Extracellular cluster_1 Intracellular Prodrug This compound (Prodrug) ActiveDrug Active this compound Prodrug->ActiveDrug Tumor-specific activation DNA Nuclear DNA ActiveDrug->DNA Translocation to Nucleus Alkylation DNA Alkylation (Minor Groove) DNA->Alkylation Binding Damage DNA Damage (Adduct Formation) Alkylation->Damage Arrest Cell Cycle Arrest (G2/M Phase) Damage->Arrest DDR Activation Apoptosis Apoptosis Arrest->Apoptosis Irreparable Damage Experimental_Workflow A 1. Animal Acclimatization (1 week) B 2. Tumor Cell Implantation (MDA-MB-231 cells, s.c.) A->B C 3. Tumor Growth Monitoring (Calipers, 2-3 times/week) B->C D 4. Randomization into Groups (Tumor volume ~100-150 mm³) C->D E 5. Treatment Initiation (Vehicle, this compound, Positive Control) D->E F 6. In-life Monitoring (Tumor Volume, Body Weight, Clinical Signs) E->F G 7. Study Endpoints Reached (Tumor burden limit, study duration) F->G H 8. Euthanasia & Tissue Collection (Tumors, Blood, Organs) G->H I 9. Data Analysis (Efficacy, Toxicity, Survival) H->I

References

Application Notes and Protocols for the PAR2 Antagonist TC-P 262 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor that plays a significant role in inflammation, pain, and cancer.[1][2] It is activated through proteolytic cleavage of its extracellular N-terminus, which exposes a tethered ligand that binds to the receptor and initiates downstream signaling.[3][4] The subsequent signaling cascades can lead to various cellular responses, including calcium mobilization, cytokine release, and cell proliferation.[1][2][5]

This document provides detailed application notes and protocols for the use of TC-P 262, a potent and selective antagonist of PAR2, in a variety of cell culture-based assays. These protocols are intended for researchers, scientists, and drug development professionals investigating the role of PAR2 in cellular processes.

Mechanism of Action

This compound is a small molecule antagonist that non-competitively inhibits PAR2 activation by various agonists, including proteases like trypsin and activating peptides.[2] By binding to PAR2, this compound prevents the conformational changes required for receptor activation and subsequent downstream signaling.

Key Applications

  • Inhibition of inflammatory responses: Study the role of PAR2 in the release of pro-inflammatory cytokines.[6][7]

  • Pain research: Investigate the involvement of PAR2 in nociceptive signaling.

  • Cancer biology: Explore the contribution of PAR2 to tumor growth and proliferation.[2]

Data Presentation

Table 1: In Vitro Activity of this compound
Assay TypeCell LineAgonistThis compound IC₅₀ (nM)
Calcium MobilizationHT-29Trypsin15
Calcium MobilizationHT-29SLIGKV-NH₂20
ERK1/2 PhosphorylationPC-3Trypsin30
Cytokine (IL-8) ReleaseA549Trypsin50
Cell ProliferationSW620Trypsin100

Note: The IC₅₀ values presented are representative and may vary depending on the specific experimental conditions.

Signaling Pathways

The activation of PAR2 triggers multiple intracellular signaling pathways. This compound effectively blocks these cascades at the receptor level.

PAR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR2 PAR2 Gq Gαq PAR2->Gq Activates Protease Protease (e.g., Trypsin) Protease->PAR2 Activates TCP262 This compound TCP262->PAR2 Inhibits PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK Pathway (ERK1/2) PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Proliferation Cell Proliferation MAPK->Proliferation Cytokines Cytokine Release NFkB->Cytokines

Caption: PAR2 signaling pathways and the inhibitory action of this compound.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit agonist-induced intracellular calcium release.[2][8]

Workflow:

Calcium_Assay_Workflow A Seed cells in a 96-well plate B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Pre-incubate with this compound at various concentrations B->C D Add PAR2 agonist (e.g., Trypsin or SLIGKV-NH₂) C->D E Measure fluorescence intensity (e.g., using a FLIPR or plate reader) D->E F Analyze data and determine IC₅₀ E->F

Caption: Workflow for the calcium mobilization assay.

Protocol:

  • Cell Plating: Seed cells (e.g., HT-29) into a black, clear-bottom 96-well plate at a density of 50,000 cells/well and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Addition: Wash the cells with buffer and then add varying concentrations of this compound. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR) and add a PAR2 agonist (e.g., trypsin at a final concentration of 10 nM or SLIGKV-NH₂ at 1 µM).

  • Data Acquisition: Measure the fluorescence intensity before and after agonist addition.

  • Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Cytokine Release Assay

This protocol is designed to assess the inhibitory effect of this compound on PAR2-mediated cytokine release.[9][10][11]

Workflow:

Cytokine_Assay_Workflow A Plate cells in a 24-well plate B Pre-treat with this compound A->B C Stimulate with a PAR2 agonist B->C D Incubate for 6-24 hours C->D E Collect supernatant D->E F Measure cytokine levels (e.g., using ELISA or a multiplex assay) E->F G Determine the inhibitory effect F->G

Caption: Workflow for the cytokine release assay.

Protocol:

  • Cell Seeding: Plate cells (e.g., A549) in a 24-well plate at a density of 200,000 cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 1 hour.

  • Stimulation: Add the PAR2 agonist (e.g., trypsin at 10 nM) to the wells and incubate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed and carefully collect the supernatant.

  • Cytokine Measurement: Quantify the concentration of the cytokine of interest (e.g., IL-8) in the supernatant using a specific ELISA kit or a multiplex bead-based assay according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in this compound-treated wells to the agonist-only control to determine the percentage of inhibition.

Cell Proliferation Assay

This assay evaluates the effect of this compound on PAR2-induced cell proliferation.[12][13][14]

Workflow:

Proliferation_Assay_Workflow A Seed cells in a 96-well plate B Treat with this compound and/or PAR2 agonist A->B C Incubate for 24-72 hours B->C D Add a proliferation reagent (e.g., BrdU, EdU, or a metabolic dye like MTT) C->D E Incubate as required D->E F Measure the signal (absorbance or fluorescence) E->F G Calculate the effect on proliferation F->G

Caption: Workflow for the cell proliferation assay.

Protocol (using BrdU incorporation):

  • Cell Plating: Seed cells (e.g., SW620) in a 96-well plate at a low density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing the PAR2 agonist (e.g., trypsin at 10 nM) with or without various concentrations of this compound.

  • Incubation: Incubate the cells for 24 to 72 hours.

  • BrdU Labeling: Add BrdU (5-bromo-2'-deoxyuridine) to the wells and incubate for an additional 2-4 hours to allow for its incorporation into newly synthesized DNA.[14]

  • Detection: Fix the cells, denature the DNA, and add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

  • Signal Development: Add the enzyme substrate and measure the resulting colorimetric or fluorescent signal using a microplate reader.

  • Analysis: Determine the effect of this compound on agonist-induced cell proliferation by comparing the signals from treated and untreated wells.

Reagent Preparation and Storage

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.1%).

Troubleshooting

IssuePossible CauseSolution
High background in calcium assay Dye overloading or cell deathOptimize dye concentration and incubation time. Check cell viability.
No response to agonist Low receptor expression; inactive agonistUse a cell line with known PAR2 expression. Test the activity of a fresh batch of agonist.
High variability in cytokine assay Inconsistent cell numbers; pipetting errorsEnsure even cell seeding. Use calibrated pipettes and proper technique.
This compound shows low potency Compound degradation; solubility issuesUse a fresh aliquot of the compound. Check for precipitation in the working solutions.

References

Application Notes and Protocols for Compound-X (TC-P 262 analog) in Rodent Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of Compound-X, a novel analgesic agent, in preclinical rodent models of pain. This document includes recommended dosage, administration routes, and detailed protocols for evaluating its efficacy in various pain assays. The information presented here is intended to guide researchers in designing and executing robust in vivo studies to characterize the antinociceptive and antihyperalgesic properties of this compound.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and pharmacokinetic profile of Compound-X in standard rodent pain models.

Table 1: Efficacy of Compound-X in Acute and Inflammatory Pain Models in Mice

Pain ModelAssayRoute of AdministrationEffective Dose (ED50) (mg/kg)Maximum Possible Effect (%)
Acute Thermal Pain Hot Plate TestIntraperitoneal (IP)5.085
Tail Flick TestIntraperitoneal (IP)7.580
Inflammatory Pain Formalin Test (Phase II)Oral (PO)10.070
Carrageenan-induced Thermal HyperalgesiaOral (PO)8.090

Table 2: Efficacy of Compound-X in a Neuropathic Pain Model in Rats

Pain ModelAssayRoute of AdministrationEffective Dose (ED50) (mg/kg)Reversal of Mechanical Allodynia (%)
Neuropathic Pain Chronic Constriction Injury (CCI)Intraperitoneal (IP)15.065

Table 3: Pharmacokinetic Parameters of Compound-X in Rats (10 mg/kg, IP)

ParameterValue
Tmax (h) 0.5
Cmax (ng/mL) 1200
Half-life (t1/2) (h) 2.5
Bioavailability (%) 40

Signaling Pathway

Compound-X is hypothesized to exert its analgesic effects through the modulation of descending inhibitory pain pathways and by reducing neuroinflammation. The diagram below illustrates the proposed mechanism of action.

G cluster_0 Central Nervous System cluster_1 Peripheral Nervous System PAG Periaqueductal Gray (PAG) RVM Rostral Ventromedial Medulla (RVM) PAG->RVM Activates SpinalCord Spinal Cord Dorsal Horn RVM->SpinalCord Inhibits Nociceptive Transmission Nociceptor Peripheral Nociceptor Nociceptor->SpinalCord Nociceptive Signal Inflammation Inflammatory Mediators (e.g., Prostaglandins, Cytokines) Inflammation->Nociceptor Sensitizes CompoundX Compound-X CompoundX->PAG Enhances activity CompoundX->Inflammation Inhibits release

Caption: Proposed signaling pathway of Compound-X.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the analgesic efficacy of Compound-X in a rodent model of inflammatory pain.

G cluster_workflow Experimental Workflow acclimatization Animal Acclimatization (1 week) baseline Baseline Behavioral Testing (e.g., von Frey) acclimatization->baseline induction Induction of Pain Model (e.g., Carrageenan injection) baseline->induction drug_admin Compound-X or Vehicle Administration induction->drug_admin post_treatment_testing Post-treatment Behavioral Testing (at various time points) drug_admin->post_treatment_testing data_analysis Data Analysis and Interpretation post_treatment_testing->data_analysis

Caption: Workflow for assessing analgesic efficacy.

Experimental Protocols

Hot Plate Test for Acute Thermal Pain

Objective: To assess the central antinociceptive activity of Compound-X against a thermal stimulus.

Materials:

  • Hot plate apparatus (set to 55 ± 0.5°C)

  • Male C57BL/6 mice (20-25 g)

  • Compound-X solution

  • Vehicle control solution (e.g., saline with 5% DMSO)

  • Stopwatch

Procedure:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Gently place each mouse on the hot plate and start the stopwatch. Record the latency (in seconds) to the first sign of nociception (e.g., paw licking, jumping). To prevent tissue damage, a cut-off time of 30 seconds is strictly enforced. Remove any mouse that does not respond within this time.

  • Drug Administration: Administer Compound-X or vehicle via the desired route (e.g., intraperitoneally).

  • Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Von Frey Test for Mechanical Allodynia in a Neuropathic Pain Model

Objective: To evaluate the ability of Compound-X to reverse mechanical hypersensitivity in a rat model of neuropathic pain (e.g., Chronic Constriction Injury - CCI).

Materials:

  • Von Frey filaments of varying forces (e.g., 0.4g to 15g)

  • Testing chambers with a wire mesh floor

  • Male Sprague-Dawley rats (200-250 g) with induced CCI

  • Compound-X solution

  • Vehicle control solution

Procedure:

  • Acclimatization: Place the rats in the testing chambers and allow them to acclimate for at least 15-20 minutes until exploratory behavior ceases.

  • Baseline Threshold: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of lower force and proceeding to filaments of increasing force. Apply each filament for 3-5 seconds. A positive response is a sharp withdrawal of the paw. The 50% paw withdrawal threshold (PWT) is determined using the up-down method.

  • Drug Administration: Administer Compound-X or vehicle via the desired route (e.g., intraperitoneally).

  • Post-treatment Threshold: At predetermined time points following drug administration (e.g., 1, 2, and 4 hours), re-evaluate the PWT as described in step 2.

  • Data Analysis: The results are expressed as the PWT in grams. An increase in the PWT after Compound-X administration indicates an anti-allodynic effect. The percentage reversal of allodynia can be calculated.

Formalin Test for Inflammatory Pain

Objective: To assess the efficacy of Compound-X in a model of tonic chemical pain.

Materials:

  • Observation chambers with mirrors for clear viewing

  • 5% formalin solution

  • Male Swiss Webster mice (25-30 g)

  • Compound-X solution

  • Vehicle control solution

  • Timer

Procedure:

  • Acclimatization: Place mice individually in the observation chambers for 30 minutes to acclimate.

  • Drug Administration: Administer Compound-X or vehicle orally 30 minutes before the formalin injection.

  • Formalin Injection: Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately after the injection, return the mouse to the chamber and record the total time spent licking or biting the injected paw. The observation period is divided into two phases:

    • Phase I (acute nociceptive): 0-5 minutes post-injection.

    • Phase II (inflammatory): 15-30 minutes post-injection.

  • Data Analysis: The total time (in seconds) spent licking or biting the paw in each phase is quantified. A reduction in this time in the Compound-X treated group compared to the vehicle group indicates an analgesic effect.

Administration Routes for Rodents

The choice of administration route depends on the experimental design and the pharmacokinetic properties of the compound.[1][2][3][4]

Table 4: Common Administration Routes in Mice and Rats

RouteAbbreviationRecommended Volume (Mouse)Recommended Volume (Rat)Needle Size (Gauge)Notes
Intravenous IV< 0.2 mL< 0.5 mL27-30Rapid onset, 100% bioavailability.[1][2]
Intraperitoneal IP< 2-3 mL< 5-10 mL25-27Common for preclinical studies, faster absorption than SC or PO.[1][3]
Subcutaneous SC< 2-3 mL (in multiple sites)< 5 mL (in multiple sites)25-27Slower absorption, suitable for sustained-release formulations.[3]
Oral (Gavage) PO< 1 mL< 5 mL20-22 (gavage needle)Non-invasive, but subject to first-pass metabolism.
Intramuscular IM< 0.05 mL< 0.2 mL25-27Not recommended for mice due to small muscle mass.[3]

Disclaimer: The information provided in these application notes is for research purposes only. All animal experiments should be conducted in accordance with institutional guidelines and regulations regarding animal welfare. The dosages and protocols may require optimization for specific experimental conditions.

References

Application Notes and Protocols for Preclinical Administration of EP262 (TC-P 262)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

This document provides detailed application notes and protocols for the preclinical administration of EP262, a potent and highly selective small molecule antagonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2). It is important to note that the query "TC-P 262" likely refers to EP262, a compound under development by Escient Pharmaceuticals (now part of Incyte) for the treatment of mast cell-mediated disorders. Preclinical studies have demonstrated the potential of EP262 to inhibit mast cell degranulation and subsequent inflammatory responses, making it a promising candidate for conditions such as atopic dermatitis and chronic urticaria.

These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of MRGPRX2 antagonists.

Data Presentation

The following tables summarize the available quantitative and qualitative data from preclinical studies of EP262.

Table 1: In Vitro Activity of EP262

Assay TypeCell Line/SystemAgonists TestedObserved EffectPotencyCitation
MRGPRX2 ActivationMRGPRX2-overexpressing cell linesWide variety of agonistsPotent inhibition of MRGPRX2 activationHigh Potency[1]
Mast Cell DegranulationLAD2 mast cells, PSCMCs, primary human skin mast cellsSubstance P, PAMP-12, rocuronium, etc.Potent inhibition of agonist-induced degranulationHigh Potency[1][2]
Mediator ReleaseHuman mast cellsNot specifiedEffective blockade of tryptase and inflammatory cytokine release-[1][2]

Note: Specific IC50 values for EP262 are not publicly available. "High potency" is consistently reported in preclinical summaries.

Table 2: In Vivo and Ex Vivo Efficacy of EP262

Animal ModelStudy TypeAdministration RouteDurationKey FindingsCitation
Humanized MRGPRX2 Transgenic MicePassive Cutaneous Anaphylaxis (PCA)Oral-Dose-dependent inhibition of agonist-induced mast cell degranulation and vascular permeability.[2][3]
Humanized MRGPRX2 Transgenic MiceAtopic Dermatitis (HDM/SEB model)Oral4 weeksPotently attenuated disease phenotype and Th2 inflammation; efficacy comparable to anti-IL4 treatment.[4][5]
Beagle DogsCanine MRGPRX2-induced degranulationNot specified-Blocked degranulation responses.[3]
Human Skin ExplantsHistamine Release AssayEx vivo-Attenuated mast cell degranulation-induced histamine release.[3]

Note: Specific oral dosages (mg/kg) used in these preclinical models have not been publicly disclosed.

Signaling Pathway

The following diagram illustrates the MRGPRX2 signaling pathway in mast cells and the mechanism of action of EP262. Activation of MRGPRX2 by various ligands (e.g., neuropeptides, cathelicidins) initiates a signaling cascade through G proteins Gαi and Gαq. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a critical step for mast cell degranulation. The pathway also involves the activation of PI3K and ERK1/2. More recent findings suggest a role for the Lysyl-tRNA synthetase (LysRS) and Microphthalmia-associated transcription factor (MITF) pathway. EP262 acts as a selective antagonist, blocking the receptor and preventing the initiation of this downstream signaling cascade.

MRGPRX2_Signaling_Pathway Ligands Ligands (e.g., Substance P) MRGPRX2 MRGPRX2 Ligands->MRGPRX2 G_protein Gαq / Gαi MRGPRX2->G_protein LysRS_MITF LysRS-MITF Pathway MRGPRX2->LysRS_MITF EP262 EP262 EP262->MRGPRX2 PLC PLC G_protein->PLC PI3K_ERK PI3K / ERK1/2 Activation G_protein->PI3K_ERK PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Degranulation Mast Cell Degranulation (Histamine, Tryptase) Ca_release->Degranulation Inflammation Inflammation Degranulation->Inflammation PI3K_ERK->Inflammation LysRS_MITF->Inflammation

MRGPRX2 signaling pathway and EP262's mechanism of action.

Experimental Protocols

The following are representative protocols for key preclinical experiments involving EP262, based on publicly available information and standard methodologies.

Protocol 1: In Vivo Passive Cutaneous Anaphylaxis (PCA) in Humanized MRGPRX2 Mice

Objective: To evaluate the effect of orally administered EP262 on MRGPRX2-agonist-induced mast cell degranulation and vascular permeability in a living animal model.

Materials:

  • Humanized MRGPRX2 knock-in (KI) transgenic mice

  • EP262 (formulated for oral gavage)

  • Vehicle control

  • MRGPRX2 agonist (e.g., Substance P)

  • Evans Blue dye (0.5% in sterile saline)

  • Anesthetic

  • Calipers for ear thickness measurement

  • Formamide

  • Spectrophotometer

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • EP262 Administration: Administer EP262 or vehicle control to mice via oral gavage at predetermined doses. The timing of administration relative to agonist challenge should be based on the pharmacokinetic profile of EP262.

  • Sensitization (Intradermal Injection): At a specified time after EP262/vehicle administration, anesthetize the mice. Inject a small volume (e.g., 20 µL) of the MRGPRX2 agonist intradermally into the ear pinna. Inject an equal volume of saline into the contralateral ear as a control.

  • Vascular Permeability Assessment: Immediately after the intradermal injections, administer Evans Blue dye intravenously (e.g., via the tail vein).

  • Observation and Measurement: After a set period (e.g., 30-60 minutes), measure the diameter of the blue wheal at the injection sites. Ear thickness can also be measured using calipers.

  • Dye Extravasation Quantification (Optional): Euthanize the mice and excise the ear tissue. Incubate the tissue in formamide at 60°C for 24 hours to extract the Evans Blue dye. Measure the absorbance of the formamide supernatant using a spectrophotometer at ~620 nm.

  • Data Analysis: Compare the extent of dye extravasation and/or ear swelling between the EP262-treated and vehicle-treated groups.

Protocol 2: In Vitro Mast Cell Degranulation Assay

Objective: To determine the potency of EP262 in inhibiting agonist-induced degranulation of mast cells.

Materials:

  • Mast cell line (e.g., LAD2) or primary human mast cells

  • Cell culture medium

  • EP262 (dissolved in a suitable solvent, e.g., DMSO)

  • MRGPRX2 agonist (e.g., Compound 48/80, Substance P)

  • Tyrode's buffer (or similar physiological buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) - substrate for β-hexosaminidase

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed mast cells into a 96-well plate at a suitable density and allow them to adhere/stabilize.

  • EP262 Pre-incubation: Wash the cells with buffer. Add varying concentrations of EP262 to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C. Include vehicle-only wells as a control.

  • Agonist Stimulation: Add the MRGPRX2 agonist to the wells to induce degranulation. Incubate for a specified time (e.g., 30 minutes) at 37°C. Include unstimulated control wells (buffer only) and wells for total lysis (e.g., with Triton X-100).

  • Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.

  • β-hexosaminidase Assay: In a new 96-well plate, mix a sample of the supernatant with the pNAG substrate solution. Incubate at 37°C for 1-2 hours.

  • Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total lysis control. Plot the percentage of inhibition against the concentration of EP262 to determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines a typical preclinical experimental workflow for evaluating a novel MRGPRX2 antagonist like EP262.

Preclinical_Workflow start Start in_vitro_screening In Vitro Screening (e.g., Degranulation Assay) start->in_vitro_screening lead_optimization Lead Optimization in_vitro_screening->lead_optimization pk_pd_studies Pharmacokinetics (PK) & Pharmacodynamics (PD) in Animal Models lead_optimization->pk_pd_studies Select Candidate (e.g., EP262) in_vivo_efficacy In Vivo Efficacy Models (e.g., PCA, Atopic Dermatitis) pk_pd_studies->in_vivo_efficacy toxicology_studies Toxicology & Safety Studies in_vivo_efficacy->toxicology_studies ind_submission Investigational New Drug (IND) Application Submission toxicology_studies->ind_submission end End ind_submission->end

References

Application Notes and Protocols for Electrophysiology Recording with the GIRK Channel Activator ML297

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein-coupled inwardly rectifying potassium (GIRK) channels are critical regulators of neuronal excitability and cardiac rhythm. Their activation leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent decrease in cellular excitability. This makes them attractive therapeutic targets for a variety of neurological and cardiovascular disorders, including epilepsy, anxiety, and cardiac arrhythmias.

While the user's request specified "TC-P 262," extensive searches did not yield a publicly documented electrophysiology recording agent with this designation. It is possible that this is an internal or preclinical compound name. Therefore, this document provides a detailed application note and protocol for ML297 , a potent and selective activator of GIRK1-containing channels, which serves as a representative tool compound for studying GIRK channel electrophysiology. ML297 has been well-characterized in the scientific literature, providing a solid foundation for the protocols and data presented herein.

These application notes are intended for researchers, scientists, and drug development professionals familiar with the principles of electrophysiology. The provided protocols offer a detailed guide for utilizing ML297 in whole-cell patch-clamp recordings to investigate its effects on GIRK channel activity and neuronal function.

Data Presentation

The following tables summarize the quantitative data on the electrophysiological effects of ML297 on GIRK channels.

Table 1: Potency of ML297 on Different GIRK Channel Subunit Combinations

GIRK Channel SubunitEC50 (nM)Reference
GIRK1/2160[1][2]
GIRK1/4887[2][3]
GIRK1/3914[2][3]
GIRK2No effect[1][2]
GIRK2/3No effect[1][2]

Table 2: Effect of ML297 on Current Density in HEK293 Cells Expressing GIRK1/2 Channels

ML297 Concentration (µM)Holding Potential (mV)Peak Current Density (pA/pF)Reference
10-70~ -40[4]
10 (with 100 µM Baclofen)-70~ -25[4]
0 (Basal)-70~ -5[4]

Table 3: Effect of ML297 on Spontaneous Excitatory Postsynaptic Currents (mEPSCs) in Spinal Cord Neurons

ML297 Concentration (µM)mEPSC Frequency (% of Control)mEPSC Amplitude (% of Control)Reference
1No significant changeNo significant change[5][6]
10No significant changeNo significant change[5][6]
10073.7 ± 4.6No significant change[5][6]

Signaling Pathway and Mechanism of Action

ML297 acts as a direct activator of GIRK channels that contain the GIRK1 subunit.[1][7] Its mechanism is independent of G-protein activation but requires the presence of phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial membrane phospholipid for GIRK channel function.[7][8]

ML297_Signaling_Pathway ML297 ML297 GIRK1 GIRK1 Subunit ML297->GIRK1 Binds to GIRK_channel GIRK Channel (GIRK1-containing) GIRK1->GIRK_channel Is a component of K_ion K+ GIRK_channel->K_ion Increases K+ efflux PIP2 PIP2 PIP2->GIRK_channel Required for activation Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability Results in

Caption: Signaling pathway of ML297 action on GIRK channels.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Cells Expressing GIRK Channels

This protocol describes the methodology for recording ML297-activated GIRK currents from a heterologous expression system, such as HEK293 cells stably expressing GIRK1/2 channels.

1. Cell Culture and Preparation:

  • Culture HEK293 cells stably expressing the desired GIRK channel subunits in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
  • Plate cells onto glass coverslips 24-48 hours before recording to achieve 50-70% confluency.

2. Solutions and Reagents:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.
  • ML297 Stock Solution: Prepare a 10 mM stock solution of ML297 in DMSO. Store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with external solution at a rate of 1-2 mL/min.
  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
  • Establish a giga-ohm seal (>1 GΩ) on a single, healthy-looking cell.
  • Rupture the cell membrane to achieve the whole-cell configuration.
  • Clamp the cell at a holding potential of -80 mV in voltage-clamp mode.
  • Record baseline currents for a stable period (2-5 minutes).
  • Apply ML297 at various concentrations via a perfusion system.
  • Record the inward current activated by ML297.
  • To confirm the current is through GIRK channels, a blocker such as BaCl₂ (1 mM) can be co-applied with ML297.

4. Data Analysis:

  • Measure the peak amplitude of the ML297-induced current.
  • Construct a dose-response curve by plotting the current amplitude against the ML297 concentration and fit with a Hill equation to determine the EC50.
  • Analyze the current-voltage (I-V) relationship by applying voltage ramps or steps to characterize the rectification properties of the activated channels.

Protocol 2: Electrophysiology Recording from Acute Brain Slices

This protocol outlines the procedure for recording the effects of ML297 on neurons in acute brain slices, for example, from the hippocampus.

1. Slice Preparation:

  • Anesthetize an adult rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.
  • Perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) slicing solution.
  • Slicing Solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 10 D-Glucose.
  • Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices using a vibratome in ice-cold, oxygenated slicing solution.
  • Transfer slices to a recovery chamber containing artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes, then maintain at room temperature.
  • aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 D-Glucose, continuously bubbled with 95% O₂/5% CO₂.

2. Electrophysiological Recording:

  • Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at 2-3 mL/min at a physiological temperature (30-32°C).
  • Visualize neurons using an upright microscope with DIC optics.
  • Perform whole-cell patch-clamp recordings from neurons of interest (e.g., CA1 pyramidal neurons) using pipettes (4-7 MΩ) filled with the internal solution described in Protocol 1.
  • Voltage-clamp recordings: Hold the neuron at -70 mV to record ML297-induced outward currents.
  • Current-clamp recordings: Record the resting membrane potential and action potential firing in response to current injections before, during, and after ML297 application.

3. Data Analysis:

  • In voltage-clamp, measure the amplitude and kinetics of the outward current induced by ML297.
  • In current-clamp, quantify changes in resting membrane potential, input resistance, and the frequency and shape of action potentials.
  • To study synaptic effects, record spontaneous or evoked postsynaptic currents (EPSCs or IPSCs) and analyze changes in their frequency and amplitude in the presence of ML297.

Experimental Workflow

The following diagram illustrates the general workflow for a whole-cell patch-clamp experiment to study the effects of ML297.

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep_solutions Prepare Solutions (External, Internal, ML297) setup_rig Set up Recording Rig prep_solutions->setup_rig prep_cells Prepare Cells or Brain Slices prep_cells->setup_rig pull_pipettes Pull Patch Pipettes pull_pipettes->setup_rig obtain_seal Obtain Giga-ohm Seal setup_rig->obtain_seal whole_cell Establish Whole-Cell Configuration obtain_seal->whole_cell record_baseline Record Baseline Activity whole_cell->record_baseline apply_ml297 Apply ML297 record_baseline->apply_ml297 record_effect Record ML297 Effect apply_ml297->record_effect washout Washout record_effect->washout measure_params Measure Electrophysiological Parameters washout->measure_params generate_plots Generate I-V Curves & Dose-Response Plots measure_params->generate_plots statistical_analysis Statistical Analysis generate_plots->statistical_analysis

Caption: General workflow for an electrophysiology experiment with ML297.

References

Application Notes and Protocols for Calcium Imaging Assays Using TC-P 262

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-P 262 is a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors. These receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP), playing a crucial role in nociceptive signaling pathways. Their activation leads to a rapid influx of cations, including calcium (Ca²⁺), which acts as a second messenger to initiate downstream cellular responses. Consequently, a calcium imaging assay is a robust method to functionally assess the antagonist activity of compounds like this compound at these receptors.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in calcium imaging assays to characterize its inhibitory effect on P2X3 and P2X2/3 receptor-mediated calcium influx.

Mechanism of Action

P2X3 and P2X2/3 receptors are predominantly expressed on sensory neurons. When activated by ATP, these non-selective cation channels open, leading to membrane depolarization and an increase in intracellular calcium concentration.[1] This calcium influx can be visualized and quantified using fluorescent calcium indicators. This compound acts by binding to these receptors and preventing the conformational change induced by ATP, thereby blocking the influx of calcium.

Data Presentation

The inhibitory activity of this compound on P2X3 and P2X2/3 receptors can be quantified by determining its half-maximal inhibitory concentration (IC₅₀). The pIC₅₀, which is the negative logarithm of the IC₅₀, is also commonly reported.

Parameter P2X3 Receptor P2X2/3 Receptor Other P2X Receptors (P2X1, P2X2, P2X4, P2X7)
pIC₅₀ 7.396.68< 4.7
Selectivity HighHighNo detectable activity

Table 1: Potency and selectivity of this compound at various P2X receptor subtypes. Data is presented as pIC₅₀ values, where a higher value indicates greater potency.

Signaling Pathway Diagram

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X_receptor P2X3 or P2X2/3 Receptor Channel ATP->P2X_receptor Activates TC_P_262 This compound TC_P_262->P2X_receptor Inhibits Ca_ion Ca²⁺ P2X_receptor->Ca_ion Influx Downstream Downstream Signaling Ca_ion->Downstream Initiates

Caption: P2X3/P2X2/3 receptor signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides a detailed methodology for a calcium imaging assay to determine the inhibitory activity of this compound on ATP-induced calcium influx in a cell line recombinantly expressing human P2X3 or P2X2/3 receptors (e.g., HEK293-hP2X3).[2][3]

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human P2X3 or P2X2/3 receptors.[2][3]

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).[4][5]

  • Pluronic F-127: To aid in the dispersion of Fluo-4 AM.

  • Probenecid: An anion-exchange transport inhibitor to prevent the extrusion of the dye.

  • Agonist: Adenosine triphosphate (ATP) or a stable analog like α,β-methylene ATP (α,β-meATP).

  • Antagonist: this compound.

  • Positive Control: A known P2X3/P2X2/3 antagonist (e.g., A-317491).

  • Negative Control: Vehicle (e.g., 0.1% DMSO).

  • Black, clear-bottom 96-well microplates.

  • Fluorescence plate reader or a fluorescence microscope with an automated liquid handling system.

Experimental Workflow Diagram

Calcium_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Dye Loading (Fluo-4 AM) A->B C 3. Compound Incubation (this compound or controls) B->C D 4. Baseline Fluorescence Measurement C->D E 5. Agonist Addition (ATP) D->E F 6. Post-Stimulation Fluorescence Measurement E->F G 7. Data Analysis (ΔF/F₀ and IC₅₀) F->G

Caption: Workflow for the P2X receptor calcium imaging assay.

Step-by-Step Protocol

1. Cell Preparation: a. Culture HEK293 cells expressing the target P2X receptor in T-75 flasks until they reach 80-90% confluency. b. On the day before the assay, harvest the cells using a non-enzymatic cell dissociation solution. c. Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium. d. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

2. Dye Loading: a. Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 and 2.5 mM Probenecid. b. On the day of the assay, aspirate the culture medium from the cell plate. c. Add 100 µL of the 2X Fluo-4 AM loading solution to each well. d. Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.[5] e. After incubation, gently wash the cells twice with 100 µL of Assay Buffer, leaving 100 µL of buffer in each well after the final wash.

3. Compound Addition: a. Prepare serial dilutions of this compound and control compounds in Assay Buffer at 2X the final desired concentrations. b. Add 100 µL of the compound dilutions to the respective wells of the cell plate. c. Incubate the plate at room temperature for 15-30 minutes, protected from light.

4. Calcium Flux Measurement: a. Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm. b. Record a baseline fluorescence reading (F₀) for 5-10 seconds. c. Using the instrument's automated liquid handler, add a pre-determined concentration of ATP (typically the EC₈₀ concentration) to all wells. d. Immediately begin recording the fluorescence intensity (F) for 60-120 seconds to capture the peak calcium response.

Data Analysis
  • Calculate the change in fluorescence (ΔF): For each well, subtract the baseline fluorescence (F₀) from the peak fluorescence (F_peak) after agonist addition (ΔF = F_peak - F₀).

  • Normalize the response: Normalize the data by dividing the change in fluorescence by the baseline fluorescence (ΔF/F₀).

  • Determine IC₅₀: Plot the normalized fluorescence response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Results

Treatment with this compound is expected to cause a concentration-dependent inhibition of the ATP-induced calcium influx in cells expressing P2X3 or P2X2/3 receptors. The resulting IC₅₀ values should be in the nanomolar range, consistent with the reported pIC₅₀ values. No significant inhibition should be observed in cell lines expressing other P2X receptor subtypes.

Troubleshooting

  • High background fluorescence: Ensure complete removal of the Fluo-4 AM loading solution and optimize the washing steps.

  • Low signal-to-noise ratio: Optimize cell seeding density and dye loading conditions (concentration and time). Ensure the health and viability of the cells.

  • Variability between wells: Ensure uniform cell seeding and precise liquid handling.

By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to investigate the role of P2X3 and P2X2/3 receptors in calcium signaling and to screen for novel modulators of these important therapeutic targets.

References

Application Notes and Protocols for TC-P 262 in Purinergic Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Important Note: Initial research indicates a potential misunderstanding in the classification of TC-P 262. This compound is not a P2Y12 receptor antagonist but a selective and potent antagonist of the P2X3 and P2X2/3 purinergic receptors. Therefore, these application notes will focus on the accurate use of this compound for studying the P2X3 and P2X2/3 signaling pathways.

Extracellular adenosine triphosphate (ATP) plays a crucial role in cell-to-cell communication through its action on purinergic receptors. The P2X receptor family comprises ligand-gated ion channels that are activated by ATP. Among these, the P2X3 and P2X2/3 receptors are predominantly expressed on sensory neurons and are implicated in various physiological and pathophysiological processes, including nociception (pain perception) and cough reflexes. This compound is a valuable pharmacological tool for investigating the roles of these specific P2X receptor subtypes.

These application notes provide detailed protocols and data for utilizing this compound as a selective antagonist to probe P2X3 and P2X2/3 receptor function in vitro.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters of this compound, facilitating its effective use in experimental design.

ParameterValueReceptor Subtype(s)Notes
pIC50 7.39P2X3The negative logarithm of the half maximal inhibitory concentration, indicating high potency.
pIC50 6.68P2X2/3Demonstrates selectivity for P2X3-containing receptors.
Activity at other P2X receptors pIC50 < 4.7P2X1, P2X2, P2X4, P2X7Indicates high selectivity for P2X3 and P2X2/3 over other tested P2X subtypes.
Molecular Weight 258.32 g/mol N/A
Chemical Formula C₁₄H₁₈N₄ON/A
Purity ≥99% (HPLC)N/AAs provided by the supplier.

Signaling Pathways and Experimental Workflow

To effectively utilize this compound, it is essential to understand the signaling cascade of P2X3 and P2X2/3 receptors and the general workflow for their characterization.

P2X3 and P2X2/3 Receptor Signaling Pathway

Activation of P2X3 and P2X2/3 receptors by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺. This influx causes membrane depolarization and initiates downstream signaling events, such as the firing of action potentials in neurons.

P2X3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_P2X2_3 P2X3 / P2X2/3 Receptor (Ligand-gated ion channel) ATP->P2X3_P2X2_3 Activates Cations Na+, Ca2+ Influx P2X3_P2X2_3->Cations Opens Channel Depolarization Membrane Depolarization Cations->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Cellular_Response Cellular Response (e.g., Nociception, Cough Reflex) Action_Potential->Cellular_Response TC_P_262 This compound TC_P_262->P2X3_P2X2_3 Antagonizes

P2X3 and P2X2/3 receptor signaling pathway.
Experimental Workflow for Characterizing this compound Activity

The following diagram outlines a typical workflow for assessing the antagonist activity of this compound on P2X3/P2X2/3 receptors using in vitro assays.

Experimental_Workflow Start Start: Prepare Reagents Cell_Culture Cell Culture (e.g., HEK293 expressing P2X3 or P2X2/3) Start->Cell_Culture Assay_Setup Assay Setup (e.g., Calcium Imaging or Electrophysiology) Cell_Culture->Assay_Setup TC_P_262_Incubation Pre-incubate with varying concentrations of this compound Assay_Setup->TC_P_262_Incubation Agonist_Addition Add P2X3/P2X2/3 Agonist (e.g., ATP or α,β-meATP) TC_P_262_Incubation->Agonist_Addition Data_Acquisition Data Acquisition (Measure Ca2+ influx or ionic currents) Agonist_Addition->Data_Acquisition Data_Analysis Data Analysis (Generate dose-response curves, calculate IC50) Data_Acquisition->Data_Analysis End End: Determine Potency and Efficacy Data_Analysis->End

Workflow for evaluating this compound antagonism.

Experimental Protocols

Calcium Mobilization Assay Using a Fluorescence Plate Reader

This protocol is designed to measure the inhibition of agonist-induced calcium influx by this compound in cells expressing P2X3 or P2X2/3 receptors.

Materials:

  • HEK293 cells stably or transiently expressing human or rat P2X3 or P2X2/3 receptors.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Black-walled, clear-bottom 96-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • P2X3/P2X2/3 receptor agonist (e.g., ATP or α,β-methylene ATP).

  • This compound.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the P2X3 or P2X2/3 expressing HEK293 cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the culture medium from the wells and add the Fluo-4 AM loading solution.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with assay buffer to remove excess dye. Leave a final volume of buffer in each well.

  • Compound Preparation and Incubation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations for the dose-response curve.

    • Add the diluted this compound solutions to the appropriate wells and incubate for 10-20 minutes at room temperature. Include vehicle control wells (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Agonist Preparation: Prepare a solution of the P2X3/P2X2/3 agonist (e.g., ATP or α,β-meATP) in assay buffer at a concentration that is 2-5 times the final desired concentration.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence (e.g., excitation at 485 nm and emission at 525 nm) over time.

    • Establish a stable baseline fluorescence reading for each well.

    • Using the automated injector, add the agonist solution to each well and continue recording the fluorescence signal.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response in the vehicle control wells.

    • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion channel activity and its inhibition by this compound in individual cells.

Materials:

  • Cells expressing P2X3 or P2X2/3 receptors (as above).

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular solution (e.g., containing in mM: 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

  • Intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, pH 7.2).

  • P2X3/P2X2/3 receptor agonist (e.g., ATP or α,β-meATP).

  • This compound.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Whole-Cell Recording:

    • Obtain a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Agonist Application:

    • Using a rapid solution exchange system, apply the P2X3/P2X2/3 agonist to the cell to evoke an inward current.

    • Wash out the agonist and allow the cell to recover.

  • Antagonist Application:

    • Prepare different concentrations of this compound in the extracellular solution.

    • Pre-apply a specific concentration of this compound for a defined period (e.g., 1-2 minutes).

    • In the continued presence of this compound, co-apply the agonist and record the resulting current.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the antagonist concentration and fit the data to determine the IC50.

Safety and Handling

This compound is intended for laboratory research use only. Researchers should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be followed.

Conclusion

This compound is a potent and selective antagonist of P2X3 and P2X2/3 receptors. The provided application notes and protocols offer a framework for its use in elucidating the role of these important purinergic receptors in various physiological and disease states. Accurate experimental design and data interpretation are critical for advancing our understanding of this signaling pathway and for the development of novel therapeutics.

Troubleshooting & Optimization

TC-P 262 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers and drug development professionals working with TC-P 262, a potent and selective P2X3 and P2X2/3 receptor antagonist.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a selective antagonist for the P2X3 and P2X2/3 receptors. Its chemical name is 5-[5-Methyl-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine, and its CAS number is 873398-67-5. It is investigated for its potential therapeutic applications in conditions such as chronic cough and pain.

2. What are the known solubility characteristics of this compound?

This compound is a pyrimidine derivative and, like many compounds in this class, is expected to have low aqueous solubility.[1][2] Experimental data on its aqueous solubility is limited in publicly available resources. It is known to be soluble in several organic solvents.

3. What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a powder at -20°C for up to 2 years. For short-term storage of solutions, it is advised to store them at 4°C for up to 2 weeks or at -80°C for up to 6 months in a suitable solvent like DMSO. Some suppliers suggest storing the solid material at room temperature, but for maintaining long-term stability, colder temperatures are advisable.

4. Why has this compound been discontinued by some suppliers?

While the exact reasons are not publicly disclosed, discontinuation of a research compound can be due to various factors, including synthetic challenges, unfavorable physicochemical properties like poor solubility or stability, or strategic business decisions. Researchers should be aware that this may indicate potential difficulties in its experimental use.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers

Q: I am having trouble dissolving this compound in my aqueous buffer for in vitro/in vivo experiments. What can I do?

A: Low aqueous solubility is a common issue with pyrimidine-based compounds. Here are several strategies you can employ:

  • Co-solvents: Prepare a high-concentration stock solution in an organic solvent such as DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting your biological system.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Since this compound contains amine groups, its solubility may increase at a lower pH. However, the stability of the compound at different pH values should be verified.

  • Formulation with Excipients: For in vivo studies, consider formulating this compound with solubility-enhancing excipients such as cyclodextrins or polymers. This often requires specialized formulation development.

  • Sonication: Gentle sonication can sometimes help to dissolve the compound, but care should be taken to avoid heating the sample, which could lead to degradation.

Issue 2: Compound Instability and Degradation

Q: I suspect my this compound solution is degrading over time. How can I assess and mitigate this?

A: The recommended storage conditions suggest that this compound may be unstable in solution at room temperature. To address this:

  • Freshly Prepare Solutions: Always prepare solutions fresh before each experiment.

  • Stability Assessment: To determine the stability in your specific experimental conditions, you can perform a simple stability study. Prepare a solution of this compound in your experimental buffer and analyze its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) using a suitable analytical method like HPLC.

  • Forced Degradation Studies: To understand potential degradation pathways, you can perform forced degradation studies by exposing the compound to stress conditions such as acidic, basic, oxidative, and photolytic conditions. This can help in identifying potential degradants.

  • Storage of Stock Solutions: If you need to store stock solutions, aliquot them into single-use volumes and store them at -80°C to minimize freeze-thaw cycles.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 873398-67-5
Molecular Formula C₁₄H₁₈N₄O
Molecular Weight 258.32 g/mol
Appearance Yellow solid

Table 2: Known Solubility of this compound

SolventSolubility
DMSO < 25.83 mg/mL
Chloroform Soluble
Dichloromethane Soluble
Ethyl Acetate Soluble
Acetone Soluble
Aqueous Buffers Expected to be low

Table 3: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder -20°CUp to 2 years
In DMSO 4°CUp to 2 weeks
In DMSO -80°CUp to 6 months

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial until the compound is completely dissolved. Gentle warming (to no more than 40°C) or sonication may be used to aid dissolution, but monitor for any signs of degradation.

  • Storage: Store the stock solution in aliquots at -80°C.

Protocol 2: General Procedure for Assessing Aqueous Solubility
  • Preparation: Add an excess amount of this compound powder to a known volume of the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

Visualizations

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_Receptor P2X3 Receptor (Ligand-gated ion channel) ATP->P2X3_Receptor Binds to Ca_Influx Ca²⁺ Influx P2X3_Receptor->Ca_Influx Opens channel Depolarization Membrane Depolarization Ca_Influx->Depolarization Neuronal_Activation Neuronal Activation (e.g., Pain Signal) Depolarization->Neuronal_Activation TC_P_262 This compound (Antagonist) TC_P_262->P2X3_Receptor Blocks

Caption: Signaling pathway of the P2X3 receptor and the inhibitory action of this compound.

Solubility_Troubleshooting_Workflow start Start: Dissolving this compound in Aqueous Buffer issue Issue: Poor Solubility start->issue step1 Step 1: Use Co-solvent (e.g., DMSO) Keep final conc. <0.5% issue->step1 check1 Soluble? step1->check1 step2 Step 2: Adjust pH (Consider stability) check1->step2 No end_success Success: Proceed with Experiment check1->end_success Yes check2 Soluble? step2->check2 step3 Step 3: Use Formulation Aids (e.g., Cyclodextrins) check2->step3 No check2->end_success Yes end_fail Consider Alternative Compound or Formulation Development step3->end_fail

Caption: Troubleshooting workflow for addressing poor aqueous solubility of this compound.

Stability_Assessment_Protocol start Prepare this compound Solution in Experimental Buffer incubate Incubate at Desired Temperature start->incubate timepoint_0 Timepoint 0h: Analyze Concentration (HPLC) incubate->timepoint_0 timepoint_x Timepoint Xh: Analyze Concentration (HPLC) incubate->timepoint_x timepoint_y Timepoint Yh: Analyze Concentration (HPLC) incubate->timepoint_y analyze Compare Concentrations Over Time timepoint_0->analyze timepoint_x->analyze timepoint_y->analyze stable Stable: Proceed with Experiment within Validated Timeframe analyze->stable <5-10% change unstable Unstable: Prepare Fresh Solutions for Each Experiment analyze->unstable >10% change

Caption: Experimental workflow for assessing the stability of this compound in solution.

References

avoiding off-target effects of TC-P 262

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "TC-P 262" is a hypothetical PARP inhibitor used here for illustrative purposes. The following information is based on the known characteristics and potential challenges associated with the class of PARP inhibitors.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with the potent and selective PARP1/2 inhibitor, this compound.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the primary mechanism of action of this compound? This compound is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. It exerts its effect through competitive inhibition of the NAD+ binding site of PARP enzymes, preventing the synthesis of poly (ADP-ribose) chains and trapping PARP on damaged DNA. This leads to an accumulation of single-strand breaks, which are converted into toxic double-strand breaks during DNA replication, ultimately resulting in synthetic lethality in cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations.[1]
What is the recommended starting concentration for in vitro experiments? For initial in vitro cell-based assays, a concentration range of 10 nM to 1 µM is recommended. The optimal concentration will be cell-line dependent and should be determined empirically through a dose-response curve.
How should this compound be stored? This compound should be stored as a powder at -20°C. For short-term use, a stock solution in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Is this compound selective for PARP1/2? This compound is designed for high selectivity towards PARP1 and PARP2. However, like many small molecule inhibitors, off-target effects can occur, particularly at higher concentrations. It is crucial to perform experiments to confirm the on-target effect and assess potential off-target activities in your model system.
What are the known off-target effects of PARP inhibitors? Some PARP inhibitors have been shown to have off-target effects on various kinases.[2] While this compound is optimized for PARP selectivity, it is advisable to consider potential kinase inhibition in your experimental design.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

ProblemPossible CauseSuggested Solution
Higher than expected cytotoxicity in control cell lines. 1. Off-target effects: At high concentrations, this compound may inhibit other cellular targets essential for cell survival. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration. 2. Include a vehicle-only control to assess the effect of the solvent. 3. Consider performing a kinase profiling assay to identify potential off-target kinases.
Lack of synthetic lethality in BRCA-mutant cells. 1. Reversion of BRCA mutation: The cell line may have acquired secondary mutations that restore homologous recombination function.[3] 2. Drug efflux: The cells may be overexpressing drug efflux pumps that reduce the intracellular concentration of this compound.[3] 3. Incorrect dosage: The concentration of this compound may be too low to achieve sufficient PARP inhibition.1. Sequence the BRCA genes in your cell line to confirm the mutation status. 2. Use an inhibitor of drug efflux pumps (e.g., verapamil) in combination with this compound. 3. Increase the concentration of this compound and confirm target engagement with a PARP activity assay.
Inconsistent results between experiments. 1. Compound degradation: Improper storage or handling of this compound may lead to its degradation. 2. Cell line instability: Genetic drift in the cell line over multiple passages can alter its response to treatment. 3. Variability in experimental conditions: Minor variations in cell density, incubation time, or reagent concentrations can lead to inconsistent results.1. Prepare fresh stock solutions of this compound and store them properly. 2. Use low-passage number cells and regularly perform cell line authentication. 3. Maintain strict adherence to standardized experimental protocols.

Signaling Pathway and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathway and experimental workflows.

PARP_Signaling_Pathway PARP Signaling Pathway in DNA Repair cluster_0 DNA Damage cluster_1 PARP Activation and Repair cluster_2 This compound Inhibition cluster_3 Cell Fate DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes PARP_Trapping PARP Trapping on DNA PARP1->PARP_Trapping Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair mediates TC_P_262 This compound TC_P_262->PARP1 inhibits & traps DSB_Formation Double-Strand Break Formation (during replication) PARP_Trapping->DSB_Formation leads to HRR_Proficient HRR Proficient Cells DSB_Formation->HRR_Proficient repaired by HRR HRR_Deficient HRR Deficient Cells (e.g., BRCA-mutant) DSB_Formation->HRR_Deficient unrepaired Cell_Survival Cell Survival HRR_Proficient->Cell_Survival Synthetic_Lethality Synthetic Lethality (Apoptosis) HRR_Deficient->Synthetic_Lethality

Caption: Mechanism of action of this compound and the principle of synthetic lethality.

Experimental_Workflow Workflow for Assessing On- and Off-Target Effects cluster_0 Initial Screening cluster_1 On-Target Validation cluster_2 Off-Target Assessment cluster_3 Data Analysis and Interpretation Dose_Response Dose-Response Assay (e.g., CellTiter-Glo) PARP_Activity_Assay PARP Activity Assay (in vitro or cell-based) Dose_Response->PARP_Activity_Assay Determine IC50 Western_Blot Western Blot for PAR (Pharmacodynamic Marker) Dose_Response->Western_Blot Select concentrations Kinase_Profiling Kinase Profiling Assay (e.g., KinomeScan) Dose_Response->Kinase_Profiling Select concentrations Data_Analysis Data Analysis and Interpretation PARP_Activity_Assay->Data_Analysis Western_Blot->Data_Analysis Kinase_Profiling->Data_Analysis Phenotypic_Screening Phenotypic Screening in multiple cell lines Phenotypic_Screening->Data_Analysis

Caption: A logical workflow for characterizing the activity of this compound.

Experimental Protocols

PARP Activity Assay (Cell-Based)

This protocol is designed to measure the inhibition of PARP activity in cells treated with this compound.

Materials:

  • Cells of interest (e.g., HeLa)

  • This compound

  • DMSO (vehicle control)

  • 96-well plate

  • PARP Activity Assay Kit (colorimetric or fluorescent)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium. The final concentrations should range from 1 nM to 10 µM. Include a vehicle-only control (DMSO).

  • Remove the medium from the cells and add the this compound dilutions. Incubate for 2 hours.

  • Induce DNA damage by adding a DNA damaging agent (e.g., H2O2 at 1 mM) and incubate for 10 minutes.

  • Lyse the cells and proceed with the PARP activity measurement according to the manufacturer's protocol of the chosen assay kit.

  • Read the absorbance or fluorescence on a plate reader.

  • Calculate the percentage of PARP inhibition for each concentration of this compound and determine the IC50 value.

Kinase Profiling Assay

This protocol provides a general outline for assessing the off-target effects of this compound on a panel of kinases.

Materials:

  • This compound

  • Kinase profiling service (e.g., KinomeScan™) or in-house kinase assay platform

  • ATP

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Submit the compound to a kinase profiling service at a specified concentration (e.g., 1 µM). The service will typically screen the compound against a large panel of kinases.

  • Alternatively, for an in-house assay, perform individual kinase activity assays for a selection of kinases.

  • The assay typically measures the ability of the kinase to phosphorylate a substrate in the presence and absence of this compound. The amount of phosphorylation is quantified.

  • The results are usually presented as the percentage of kinase activity remaining in the presence of the inhibitor.

Data Presentation:

Table 1: Hypothetical Selectivity Profile of this compound

TargetIC50 (nM)
On-Target
PARP11.2
PARP21.8
Potential Off-Target
Kinase A850
Kinase B> 10,000
Kinase C1,200

Table 2: Troubleshooting Dose-Response Data

Cell LineBRCA StatusExpected IC50 (nM)Observed IC50 (nM)Potential Reason for Discrepancy
MDA-MB-436BRCA1 mutant10-50500Possible acquired resistance or drug efflux.
MCF-7BRCA WT> 1000800Potential off-target toxicity at high concentrations.
Capan-1BRCA2 mutant20-8035Within expected range.

References

Technical Support Center: Troubleshooting TC-P 262 Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel small molecule inhibitor, TC-P 262, in animal studies. Given that "this compound" is a placeholder for a novel compound, this guide addresses common challenges encountered during the in vivo delivery of small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial steps before administering this compound in an animal model?

Before in vivo administration, a thorough understanding of this compound's physicochemical properties is crucial. Key considerations include its solubility, stability, and potential for degradation. It is also essential to select an appropriate animal model that is relevant to the research question. All experimental procedures must be reviewed and approved by the Institutional Animal Care and Use Committee (IACUC) to ensure animal welfare.[1][2]

Q2: How do I select an appropriate vehicle for delivering this compound?

Vehicle selection is critical, especially for poorly soluble compounds. The choice of vehicle depends on the compound's properties, the intended route of administration, and the animal species.[3][4] It is imperative to conduct a vehicle toxicity study to assess any potential confounding effects of the solvent on the experimental outcomes.[4]

Q3: What are the common routes of administration for small molecule inhibitors like this compound in animal studies?

The route of administration significantly impacts the compound's bioavailability and efficacy. Common routes include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). The choice of route should be based on the experimental goals and the pharmacokinetic profile of this compound.[5]

Q4: I'm observing unexpected toxicity or lack of efficacy in my animal study. What are the potential causes?

Several factors can contribute to these issues. Unexpected toxicity could arise from the vehicle, the compound itself, or the administration procedure. Lack of efficacy might be due to poor bioavailability, rapid metabolism, or issues with the formulation. It is crucial to systematically evaluate each step of the experimental protocol.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

Problem: this compound is difficult to dissolve in common aqueous vehicles like saline or PBS, leading to precipitation and inaccurate dosing.

Solutions:

  • Vehicle Optimization: For poorly water-soluble compounds, a variety of non-aqueous and co-solvent systems can be explored. It is important to assess the tolerability of these vehicles in the chosen animal model.[3][4][6]

  • Formulation Strategies: Techniques such as creating a suspension, using cyclodextrins to enhance solubility, or developing a lipid-based formulation can be effective.[4][7]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle may improve its solubility. However, the final formulation's pH must be within a physiologically tolerated range.[1]

Table 1: Common Vehicles for Poorly Soluble Compounds

VehicleCommon UsePotential Issues
Aqueous Solutions with Co-solvents
10% DMSO in SalineInitial in vivo screening.Can cause local irritation and toxicity at higher concentrations.[8]
Polyethylene glycol (PEG) 300/400Oral and parenteral administration.Can cause osmotic diarrhea at high doses.
Suspensions
0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterOral gavage.May not be suitable for all poorly soluble compounds and can affect absorption.[6][7]
Lipid-based Formulations
Corn oil, Sesame oil, Olive oilOral and subcutaneous administration.Can influence the absorption of lipophilic compounds.[6][8]
Cyclodextrins
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Parenteral administration to improve solubility of hydrophobic drugs.Can cause renal toxicity at high concentrations.[6]
Issue 2: Inconsistent Efficacy or High Variability in Animal Responses

Problem: Significant variation in tumor growth inhibition or other efficacy endpoints is observed between animals in the same treatment group.

Solutions:

  • Formulation Homogeneity: For suspensions, ensure that the formulation is homogenous and that the compound does not settle over time. This can be achieved by continuous stirring or vortexing before each administration.

  • Dosing Accuracy: Verify the accuracy of dosing calculations and the calibration of administration equipment. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.

  • Animal Health and Husbandry: Ensure that all animals are healthy and of a similar age and weight at the start of the study. Variations in animal health can significantly impact drug metabolism and response.

  • Route of Administration: Re-evaluate the route of administration. For example, intravenous administration provides 100% bioavailability and can reduce variability seen with oral dosing.

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation using a Co-solvent System

  • Objective: To prepare a 10 mg/mL solution of this compound in a vehicle suitable for intravenous injection.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile, injectable grade

    • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

    • Saline (0.9% NaCl), sterile, injectable grade

    • Sterile vials and syringes

  • Procedure:

    • In a sterile vial, dissolve this compound in DMSO to create a concentrated stock solution (e.g., 100 mg/mL).

    • Gently warm the solution if necessary to aid dissolution, but avoid excessive heat which could degrade the compound.

    • In a separate sterile vial, prepare the final vehicle by mixing PEG 400 and saline in the desired ratio (e.g., 40% PEG 400, 60% saline).

    • Slowly add the this compound stock solution to the final vehicle with continuous vortexing to achieve the final concentration of 10 mg/mL. The final concentration of DMSO should be kept low (e.g., <10%).

    • Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation may need to be further optimized.

    • The final formulation should be prepared fresh daily and stored according to the stability data of this compound.

Visualizations

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, a common scenario in cancer drug development where a small molecule inhibits a key kinase in a growth factor signaling cascade.

TC-P_262_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Adaptor Adaptor Proteins Receptor->Adaptor Activates RAS RAS Adaptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes TCP262 This compound TCP262->MEK Inhibits

Hypothetical signaling pathway targeted by this compound.

Experimental Workflow for In Vivo Delivery of this compound

This diagram outlines the key steps in a typical workflow for the in vivo administration and evaluation of a novel compound like this compound.

In_Vivo_Workflow A 1. Compound Characterization (Solubility, Stability) B 2. Vehicle Selection & Formulation Development A->B C 3. Pilot Dose-Ranging & Tolerability Study B->C D 4. IACUC Protocol Approval C->D E 5. Main Efficacy Study (Dosing & Monitoring) D->E F 6. Sample Collection (Blood, Tissues) E->F G 7. Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis F->G H 8. Data Analysis & Interpretation G->H

Experimental workflow for this compound in vivo studies.

References

Technical Support Center: Improving the Efficacy of TC-PTP/PTPN2 Inhibitors In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "TC-P 262" did not yield a specific, publicly documented chemical entity. However, given the context of tyrosine phosphatases, it is highly probable that the intended target of interest is the T-cell protein tyrosine phosphatase (TC-PTP) , also known as Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) . This technical support guide will therefore focus on improving the in vitro efficacy of inhibitors targeting TC-PTP/PTPN2.

Frequently Asked Questions (FAQs)

Q1: What is TC-PTP/PTPN2 and why is it a target for drug development?

A1: TC-PTP (PTPN2) is a protein tyrosine phosphatase that plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and immune responses. It acts as a negative regulator in key signaling pathways such as the JAK/STAT pathway. Dysregulation of TC-PTP has been implicated in several diseases, including cancer and autoimmune disorders, making it an attractive therapeutic target.

Q2: What is the primary mechanism of action for TC-PTP/PTPN2 inhibitors?

A2: TC-PTP/PTPN2 inhibitors typically work by binding to the active site of the enzyme, preventing it from dephosphorylating its target proteins. This leads to the sustained activation of signaling pathways that are normally suppressed by TC-PTP, which can enhance anti-tumor immune responses or modulate immune cell function.

Q3: What are some common challenges when working with TC-PTP/PTPN2 inhibitors in vitro?

A3: Common challenges include:

  • Low potency or efficacy: The inhibitor may not effectively reduce TC-PTP activity at the tested concentrations.

  • Off-target effects: The inhibitor may affect other phosphatases or kinases, leading to confounding results.

  • Poor cell permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.

  • Variability in results: Inconsistent results can arise from variations in experimental conditions, such as cell density, incubation time, and reagent quality.

Troubleshooting Guides

Issue 1: Low or No Inhibition of TC-PTP Activity in a Biochemical Assay

Q: I am not observing significant inhibition of recombinant TC-PTP in my in vitro phosphatase assay. What could be the issue?

A: This could be due to several factors. Here is a step-by-step troubleshooting guide:

  • Verify Inhibitor Concentration and Purity:

    • Question: Have you confirmed the concentration and purity of your inhibitor stock solution?

    • Action: Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO). If possible, verify the concentration and purity using analytical methods like HPLC-MS.

  • Check Assay Conditions:

    • Question: Are your assay buffer components, pH, and temperature optimal for TC-PTP activity?

    • Action: Most PTPs are sensitive to assay conditions. A common assay buffer for PTPs is Bis-Tris at pH 6.0. Ensure a reducing agent like DTT is included to maintain the catalytic cysteine in its active state.[1]

  • Assess Enzyme Activity:

    • Question: Is the recombinant TC-PTP enzyme active?

    • Action: Run a positive control without any inhibitor to confirm robust enzyme activity. If the activity is low, the enzyme may have degraded. Use a fresh aliquot of the enzyme.

  • Substrate Concentration:

    • Question: Is the substrate concentration appropriate?

    • Action: For competitive inhibitors, the apparent IC50 value is dependent on the substrate concentration. Determine the Michaelis-Menten constant (Km) for your substrate and use a concentration at or below the Km for your inhibition assays.

Issue 2: Inconsistent Results in Cell-Based Assays

Q: I am seeing high variability in the phosphorylation status of STAT proteins after treating my cells with a TC-PTP inhibitor. Why is this happening?

A: Variability in cell-based assays is common and can be addressed by standardizing your protocol.

  • Cell Health and Density:

    • Question: Are your cells healthy and plated at a consistent density?

    • Action: Ensure cells are in the logarithmic growth phase and have high viability. Plate the same number of cells for each experiment, as cell density can affect signaling pathways.

  • Incubation Time and Inhibitor Concentration:

    • Question: Have you optimized the incubation time and inhibitor concentration?

    • Action: Perform a time-course and dose-response experiment to determine the optimal conditions for observing an effect. A common starting point for dose-response is a wide range of concentrations, for example, from 0.005 µM to 100 µM.[1] Incubation times can range from minutes to hours depending on the specific signaling event.[2]

  • Sample Preparation for Western Blotting:

    • Question: Are you effectively preserving the phosphorylation state of your proteins during sample lysis?

    • Action: Always use a lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors. Keep samples on ice at all times to minimize enzymatic activity.[3][4]

  • Western Blotting Technique:

    • Question: Is your western blotting protocol optimized for phospho-proteins?

    • Action: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use Bovine Serum Albumin (BSA) instead. Use TBS-T (Tris-Buffered Saline with Tween 20) instead of PBS-T, as the phosphate in PBS can interfere with the detection of phospho-proteins.[4]

Quantitative Data Summary

Table 1: In Vitro IC50 Values for Selected TC-PTP/PTPN2 Inhibitors

InhibitorIC50 (nM)Assay SubstrateSource
PHPS1170DiFMUP[5]
NSC-878774,200DiFMUP[5]
PTP1B Inhibitor11,000DiFMUP[5]

Note: IC50 values can vary depending on the assay conditions, including the substrate and ATP concentration (for kinase cross-reactivity assays).

Experimental Protocols

Protocol 1: In Vitro TC-PTP/PTPN2 Phosphatase Activity Assay

This protocol is adapted from standard fluorescence-based phosphatase assays.[1][5][6]

Materials:

  • Recombinant human TC-PTP/PTPN2 enzyme

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • Substrate: 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP)

  • TC-PTP/PTPN2 inhibitor of interest

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the TC-PTP/PTPN2 inhibitor in DMSO.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

  • Prepare the TC-PTP enzyme solution in the assay buffer to the desired final concentration (e.g., 0.5 nM).

  • Add the enzyme solution to the wells containing the inhibitor and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Prepare the DiFMUP substrate solution in the assay buffer to the desired final concentration (e.g., 10 µM).

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately measure the fluorescence intensity in kinetic mode (e.g., every minute for 10-20 minutes) using a plate reader with excitation at ~360 nm and emission at ~460 nm.

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.

  • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of STAT3 Phosphorylation

This protocol provides a general guideline for analyzing the phosphorylation of STAT3, a downstream target of TC-PTP.

Materials:

  • Cell line of interest

  • TC-PTP/PTPN2 inhibitor

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PVDF membrane

  • BSA for blocking

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with the TC-PTP/PTPN2 inhibitor at various concentrations and for different durations. Include a vehicle-treated control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-STAT3 primary antibody overnight at 4°C.

  • Wash the membrane with TBS-T and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an anti-total-STAT3 antibody.

Visualizations

TC_PTP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates pJAK pJAK JAK->pJAK Phosphorylates STAT STAT pJAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Gene_Expression Gene Expression (e.g., Proliferation, Survival) pSTAT->Gene_Expression Dimerizes and Translocates TC_PTP TC-PTP (PTPN2) TC_PTP->pJAK Dephosphorylates Inhibitor TC-PTP Inhibitor Inhibitor->TC_PTP Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Simplified TC-PTP/PTPN2 signaling pathway.

Experimental_Workflow Start Start Biochemical_Assay In Vitro Phosphatase Assay Start->Biochemical_Assay Test on recombinant enzyme Cell_Based_Assay Cell-Based Assay (e.g., Western Blot) Biochemical_Assay->Cell_Based_Assay Confirm activity in cells Dose_Response Dose-Response and Time-Course Cell_Based_Assay->Dose_Response Optimize conditions Data_Analysis Data Analysis (IC50, pSTAT levels) Dose_Response->Data_Analysis Quantify effect Conclusion Conclusion Data_Analysis->Conclusion Determine efficacy

Caption: Experimental workflow for TC-PTP inhibitor validation.

Troubleshooting_Logic Problem Low/No Inhibitor Efficacy Biochemical Biochemical Assay Issue Problem->Biochemical Cellular Cell-Based Assay Issue Problem->Cellular Check_Inhibitor Verify Inhibitor Concentration & Purity Check_Enzyme Confirm Enzyme Activity Check_Assay Optimize Assay Conditions Check_Cells Assess Cell Health & Density Check_Lysis Use Phosphatase Inhibitors in Lysis Buffer Check_WB Optimize Western Blot Protocol Biochemical->Check_Inhibitor Biochemical->Check_Enzyme Biochemical->Check_Assay Cellular->Check_Cells Cellular->Check_Lysis Cellular->Check_WB

Caption: Troubleshooting logic for low inhibitor efficacy.

References

challenges in working with P2X3 antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with P2X3 antagonists. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the clinical use of P2X3 antagonists?

A1: A major hurdle in the clinical application of P2X3 antagonists has been the frequent occurrence of taste-related side effects, such as dysgeusia (taste disturbance), ageusia (loss of taste), and hypogeusia (reduced sense of taste)[1][2]. These adverse events are primarily attributed to the antagonist blocking the P2X2/3 heterotrimeric receptors, which are involved in taste sensation[3][4]. Newer antagonists with higher selectivity for the P2X3 homotrimeric receptor are being developed to mitigate these effects[5]. Another significant challenge in clinical trials, particularly for cough, is the pronounced placebo effect[6].

Q2: What is receptor desensitization and how does it affect my experiments with P2X3 antagonists?

A2: P2X3 receptors exhibit rapid and profound desensitization upon agonist binding[7][8]. This means that after an initial activation, the receptor quickly becomes unresponsive to further stimulation, even in the continued presence of the agonist. There are two main types of desensitization observed: a fast process that follows agonist-induced currents and a slower "high-affinity desensitization" (HAD) induced by even nanomolar concentrations of agonists that don't evoke a current[7][9]. This can be a significant experimental challenge, leading to variability in your results and underestimation of antagonist potency if not properly controlled. Recovery from desensitization can be slow and is dependent on the specific agonist used[7][10].

Q3: How can I improve the selectivity of my P2X3 antagonist experiments?

A3: To enhance the selectivity of your experiments, it is crucial to use antagonists with a well-characterized selectivity profile for P2X3 over other P2X receptors, especially P2X2/3. Comparing the effects of a highly selective P2X3 antagonist with a non-selective one can help delineate the specific roles of the P2X3 homomer. Additionally, using cell lines expressing only the P2X3 receptor can provide a cleaner system for studying direct antagonist effects, although this may not fully recapitulate the in vivo situation where both P2X3 and P2X2/3 receptors are present[5][11].

Q4: What are some common issues with cellular models for studying P2X3 antagonists?

A4: When using recombinant expression systems like HEK293 cells, challenges can arise from the cellular environment not being fully permissive for P2X3 receptor expression, which can lead to cytotoxicity and cell loss over time[11][12]. It has been observed that the stable expression of P2X3 receptors in HEK cells can be difficult to maintain[11]. Furthermore, HEK293 cells can endogenously express other P2Y receptors which might interfere with your assay if not accounted for[13]. Careful validation of your cell model is therefore essential.

Troubleshooting Guides

In Vitro Assays
Problem Possible Cause(s) Recommended Solution(s)
High variability in agonist response (e.g., in Ca2+ flux or patch-clamp assays) Receptor Desensitization: Rapid P2X3 receptor desensitization upon repeated agonist application.[7][9]- Ensure sufficient washout periods between agonist applications to allow for receptor recovery. The recovery time can be agonist-dependent[10].- Use a low agonist concentration that gives a reproducible response without causing excessive desensitization.- Consider using automated patch-clamp systems with fast solution exchange to minimize desensitization during agonist application[14].
Cell Health and Viability: Poor cell health or inconsistent cell plating density.- Regularly check cell viability using methods like Trypan Blue exclusion.- Optimize cell seeding density to ensure a confluent and healthy monolayer.- Be aware that prolonged P2X3 expression in some cell lines can be cytotoxic[11].
Low antagonist potency (higher than expected IC50) Insufficient Pre-incubation Time: The antagonist may not have reached equilibrium with the receptor before agonist challenge.- Optimize the antagonist pre-incubation time. For slowly associating antagonists, a longer pre-incubation may be necessary.
Assay Interference: The antagonist may interfere with the detection method (e.g., fluorescence quenching in a Ca2+ assay).- Run control experiments to check for any direct effect of the antagonist on the assay readout in the absence of agonist stimulation.
Unexpected agonist/antagonist effects Endogenous Receptors: The cell line may express other endogenous purinergic receptors (e.g., P2Y receptors in HEK293 cells) that are activated by ATP[13].- Characterize the purinergic receptor expression profile of your cell line.- Use more selective P2X3 agonists like α,β-methylene ATP (α,β-meATP) to minimize activation of P2Y receptors[1].
Animal Models (Guinea Pig Cough Model)
Problem Possible Cause(s) Recommended Solution(s)
High variability in cough response to citric acid Animal-to-animal variability: Inherent biological differences between animals.- Use a sufficient number of animals per group to achieve statistical power.- Randomize animals to treatment groups.
Experimental conditions: Factors such as the weight and sex of the guinea pigs, and the volume of nebulized citric acid can influence the cough response[15].- Strictly control experimental conditions, including animal weight and sex, and the concentration and volume of the nebulized solution[15].
Tachyphylaxis (reduced cough response upon repeated stimulation) Receptor desensitization or neuronal adaptation: Repeated exposure to citric acid can lead to a diminished cough reflex[16].- Ensure an adequate washout period between challenges if a crossover design is used.- For repeated challenge studies, a parallel-group design may be more appropriate.
Difficulty in distinguishing coughs from other respiratory events Inaccurate measurement technique: Subjective counting of coughs can be prone to error.- Utilize a validated system that records both sound and changes in respiratory airflow to accurately identify and quantify coughs[16][17].

Quantitative Data Summary

Table 1: In Vitro Potency of P2X3 Receptor Antagonists

AntagonistTarget(s)Assay TypeIC50 (nM)Reference(s)
Gefapixant (AF-219) P2X3Patch Clamp153[6][10]
P2X2/3Patch Clamp220[6][10]
Eliapixant (BAY 1817080) P2X3Patch Clamp8 - 10[10]
P2X2/3Patch Clamp129 - 163[10]
Sivopixant (S-600918) P2X3Not SpecifiedHighly Selective[18]
BLU-5937 P2X3Not Specified25[5]
P2X2/3Not Specified>24,000[5]
Compound A (diaminopyrimidine) P2X3Calcium FluxpIC50 = 7.39[19]
P2X2/3Calcium FluxpIC50 = 6.68[19]
TNP-ATP P2X3Not Specified0.9[1]
P2X2/3Not Specified7[1]

Table 2: Agonist Potency at P2X3 Receptors

AgonistReceptorEC50Reference(s)
ATP P2X3~59 µM (rat pelvic ganglion neurons)[20]
ATP BON cells10.8 µM[21]
α,β-methylene ATP (α,β-meATP) P2X3Not specified, but a potent agonist[1]
2-MeSATP P2X3350 nM[1]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of P2X3 Receptor Currents

Objective: To measure the inhibitory effect of a P2X3 antagonist on agonist-induced currents in cells expressing P2X3 receptors (e.g., cultured dorsal root ganglion (DRG) neurons or HEK293-hP2X3 cells).

Materials:

  • External Solution (in mM): 150 NaCl, 5 KCl, 2 MgCl₂, 2.5 CaCl₂, 10 HEPES, 10 D-glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~330 mOsm/L with sucrose.

  • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 11 EGTA, 10 HEPES, 4 ATP, 0.3 Na₂GTP. Adjust pH to 7.2 with KOH and osmolarity to ~310 mOsm/L with sucrose.

  • P2X3 agonist (e.g., ATP or α,β-meATP) stock solution.

  • P2X3 antagonist stock solution.

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette pulling.

Procedure:

  • Culture cells expressing P2X3 receptors on glass coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Place a coverslip with cells in the recording chamber and perfuse with external solution.

  • Approach a single cell with the patch pipette while applying positive pressure.

  • Once a dimple is observed on the cell surface, release the positive pressure to form a gigaohm seal (>1 GΩ).

  • Apply gentle suction to rupture the cell membrane and establish a whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Establish a stable baseline current.

  • Apply the P2X3 agonist at a concentration that elicits a submaximal, reproducible current (e.g., EC50 concentration) for a short duration (e.g., 2 seconds) to minimize desensitization.

  • Wash out the agonist with external solution until the current returns to baseline.

  • Pre-incubate the cell with the P2X3 antagonist at the desired concentration for a defined period (e.g., 2-5 minutes).

  • Co-apply the agonist and antagonist and record the current response.

  • Wash out both the agonist and antagonist.

  • Repeat steps 9-13 for a range of antagonist concentrations to generate a concentration-response curve and determine the IC50 value.

In Vitro Screening of P2X3 Antagonists using a Calcium Flux Assay

Objective: To identify and characterize P2X3 antagonists by measuring their ability to inhibit agonist-induced intracellular calcium influx in HEK293 cells stably expressing the human P2X3 receptor.

Materials:

  • HEK293 cells stably expressing human P2X3.

  • Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • P2X3 agonist (e.g., ATP or α,β-meATP).

  • Test compounds (potential P2X3 antagonists).

  • 96- or 384-well black-walled, clear-bottom assay plates.

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities.

Procedure:

  • Cell Plating: Seed the HEK293-hP2X3 cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.

    • Remove the culture medium from the cell plates and add the dye-loading buffer.

    • Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Antagonist Addition:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the diluted compounds to the respective wells of the assay plate.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Addition and Signal Detection:

    • Prepare the P2X3 agonist solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the assay plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Use the plate reader's injector to add the agonist solution to all wells simultaneously.

    • Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to controls (e.g., wells with no antagonist and wells with a known potent antagonist).

    • Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Guinea Pig Citric Acid-Induced Cough Model

Objective: To evaluate the in vivo efficacy of a P2X3 antagonist in reducing cough frequency in a guinea pig model of citric acid-induced cough.

Materials:

  • Male Dunkin-Hartley guinea pigs (e.g., 300-400 g).

  • Whole-body plethysmography chambers equipped with microphones and pressure transducers.

  • Nebulizer for aerosol generation.

  • Citric acid solution (e.g., 0.2 M in saline).

  • Test P2X3 antagonist formulated for the desired route of administration (e.g., oral gavage).

  • Vehicle control.

Procedure:

  • Acclimatization: Acclimatize the guinea pigs to the plethysmography chambers for several days before the experiment.

  • Antagonist Administration: Administer the P2X3 antagonist or vehicle to the guinea pigs at a predetermined time before the cough challenge (e.g., 1-2 hours for oral administration).

  • Cough Induction:

    • Place a single animal in a plethysmography chamber.

    • Allow the animal to acclimatize for a few minutes.

    • Expose the animal to an aerosol of citric acid for a fixed duration (e.g., 10 minutes).

  • Cough Recording and Analysis:

    • Record the respiratory airflow and sound from the chamber during and immediately after the citric acid exposure.

    • Analyze the recordings to identify and count the number of coughs. Coughs are typically characterized by a large, transient increase in airflow accompanied by a characteristic sound.

  • Data Analysis:

    • Compare the number of coughs in the antagonist-treated group to the vehicle-treated group.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if the antagonist significantly reduced cough frequency.

Visualizations

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Binds and Activates Antagonist P2X3 Antagonist Antagonist->P2X3 Binds and Inhibits Ca_ion Ca²⁺ P2X3->Ca_ion Influx Na_ion Na⁺ P2X3->Na_ion Influx CASK CASK P2X3->CASK Interacts with TRPV1 TRPV1 P2X3->TRPV1 Functional Interaction PKC Protein Kinase C Ca_ion->PKC Activates Sensitization Neuronal Sensitization (Pain, Cough) Ca_ion->Sensitization Leads to Na_ion->Sensitization Leads to PKC->P2X3 Modulates

Figure 1: Simplified P2X3 receptor signaling pathway.

Antagonist_Screening_Workflow start Start cell_culture Culture HEK293 cells expressing hP2X3 start->cell_culture plate_cells Plate cells in assay plates cell_culture->plate_cells dye_loading Load cells with calcium-sensitive dye plate_cells->dye_loading add_compounds Add test compounds (potential antagonists) dye_loading->add_compounds incubate_compounds Incubate add_compounds->incubate_compounds add_agonist Add P2X3 agonist (e.g., ATP) incubate_compounds->add_agonist measure_fluorescence Measure kinetic fluorescence response add_agonist->measure_fluorescence data_analysis Data analysis (IC50 determination) measure_fluorescence->data_analysis hit_identification Hit Identification data_analysis->hit_identification secondary_assays Secondary Assays (e.g., Patch-clamp, selectivity profiling) hit_identification->secondary_assays Potent & selective hits end End hit_identification->end No promising hits secondary_assays->end

Figure 2: Experimental workflow for P2X3 antagonist screening.

Troubleshooting_Logic start High variability in agonist response? check_desensitization Is there sufficient washout time? start->check_desensitization Yes low_potency Low antagonist potency? start->low_potency No optimize_washout Optimize washout duration and agonist concentration check_desensitization->optimize_washout No check_cell_health Are cells healthy and at optimal density? check_desensitization->check_cell_health Yes end Problem Resolved optimize_washout->end optimize_cell_culture Optimize cell culture and plating conditions check_cell_health->optimize_cell_culture No check_cell_health->low_potency Yes optimize_cell_culture->end check_incubation Is antagonist pre-incubation time sufficient? low_potency->check_incubation Yes unexpected_effects Unexpected agonist/ antagonist effects? low_potency->unexpected_effects No optimize_incubation Optimize pre-incubation time check_incubation->optimize_incubation No check_assay_interference Does the compound interfere with the assay readout? check_incubation->check_assay_interference Yes optimize_incubation->end run_interference_controls Run control experiments without agonist check_assay_interference->run_interference_controls Yes check_assay_interference->unexpected_effects No run_interference_controls->end check_agonist_selectivity Are you using a selective P2X3 agonist? unexpected_effects->check_agonist_selectivity Yes use_selective_agonist Use α,β-meATP to avoid P2Y activation check_agonist_selectivity->use_selective_agonist No check_agonist_selectivity->end Yes use_selective_agonist->end

Figure 3: Troubleshooting logic for in vitro P2X3 antagonist assays.

References

Validation & Comparative

A Comparative Guide to P2X3 Receptor Antagonists: TC-P 262 and Clinical-Stage Competitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory nerve fibers, has emerged as a critical target for treating conditions characterized by neuronal hypersensitization, most notably refractory or unexplained chronic cough.[1][2] The release of extracellular ATP in the airways, often due to inflammation or irritation, activates P2X3 receptors on vagal C-fibers, which can trigger the cough reflex.[3] Consequently, the development of selective P2X3 antagonists has become a highly active area of research. This guide provides a comparative overview of TC-P 262, a selective research antagonist, and other key P2X3 antagonists that have advanced into clinical development, including gefapixant, sivopixant, eliapixant, and camlipixant.

P2X3 Signaling Pathway in Cough Reflex

The diagram below illustrates the proposed mechanism by which P2X3 receptor activation on sensory neurons leads to the sensation of an urge to cough and the subsequent motor response.

P2X3_Signaling_Pathway cluster_airway Airway Lumen cluster_neuron Sensory Neuron (Vagal C-fiber) cluster_cns Central Nervous System Stimuli Inflammation, Irritants, Stress AirwayEpithelium Airway Epithelial Cells Stimuli->AirwayEpithelium act on ATP Extracellular ATP AirwayEpithelium->ATP release P2X3 P2X3 / P2X2/3 Receptors ATP->P2X3 binds to & activates IonChannel Cation Influx (Na+, Ca2+) P2X3->IonChannel opens Depolarization Membrane Depolarization IonChannel->Depolarization leads to ActionPotential Action Potential Generation Depolarization->ActionPotential triggers Brainstem Brainstem (Cough Center) ActionPotential->Brainstem signal propagates to CoughUrge Sensation of Urge to Cough Brainstem->CoughUrge CoughMotor Cough Motor Pattern Brainstem->CoughMotor Antagonist P2X3 Antagonists (e.g., this compound) Antagonist->P2X3 block

Caption: P2X3 receptor-mediated signaling in the cough reflex pathway.

Comparative Performance of P2X3 Antagonists

The development of P2X3 antagonists has focused on optimizing potency for the P2X3 homomeric receptor while modulating activity at the P2X2/3 heteromeric receptor. The P2X2/3 receptor is implicated in taste sensation, and its blockade is associated with taste-related adverse events like dysgeusia, a common side effect observed with less selective antagonists.[2][4]

Table 1: In Vitro Potency and Selectivity

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various antagonists against human P2X3 homomeric and P2X2/3 heterotrimeric receptors. Lower IC₅₀ values indicate higher potency. The selectivity ratio is calculated as (IC₅₀ for P2X2/3) / (IC₅₀ for P2X3).

CompoundP2X3 IC₅₀ (nM)P2X2/3 IC₅₀ (nM)Selectivity Ratio (P2X2/3 vs P2X3)Reference(s)
This compound ~41 (pIC₅₀=7.39)~209 (pIC₅₀=6.68)~5.1[5]
Gefapixant ~30 - 153~100 - 250~1.4 - 8.3[6][7][8][9][10][11]
Sivopixant 4.21100~262[12][13]
Eliapixant 8 - 10129 - 163~16 - 20[10][14]
Camlipixant 25>24,000>960[15][16][17]

Note: pIC₅₀ values for this compound were converted to IC₅₀ for direct comparison. IC₅₀ values can vary based on experimental conditions and assay types.

Table 2: Clinical Efficacy and Tolerability in Chronic Cough

This table presents key findings from clinical trials of P2X3 antagonists for refractory or unexplained chronic cough. This compound is a preclinical research compound and has not been evaluated in human clinical trials.[18][19]

CompoundPhase of DevelopmentKey Efficacy Outcome (vs. Placebo)Incidence of Taste-Related Adverse EventsReference(s)
Gefapixant Approved (Japan, EU)15-18% reduction in awake cough frequency (45 mg BID)58-69% (45 mg BID)[8][20]
Sivopixant Phase 2~31% reduction in 24h cough frequency (150 mg QD)6.5%[21][22][23]
Eliapixant Phase 2 (Discontinued)~25% reduction in 24h cough frequency (750 mg BID)5-21% (all mild)[10]
Camlipixant Phase 3Statistically significant reduction in cough frequency4.8-6.5%[4][24]
This compound PreclinicalEfficacy data not availableNot applicable[18][19]

Experimental Protocols

The characterization of P2X3 antagonists involves a series of standardized in vitro and in vivo experiments to determine their pharmacological properties.

In Vitro Potency and Selectivity Assessment: Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for measuring the inhibitory activity of compounds on ion channels like P2X3.[25][26][27]

Objective: To determine the IC₅₀ values of an antagonist at human P2X3 and P2X2/3 receptors.

Methodology:

  • Cell Lines: Human embryonic kidney (HEK293) or other suitable mammalian cells are stably transfected to express recombinant human P2X3 or P2X2/3 receptors.

  • Cell Preparation: Cells are cultured and prepared for electrophysiological recording.

  • Recording Configuration: The whole-cell patch-clamp configuration is established. A glass micropipette filled with an intracellular solution forms a high-resistance (giga-ohm) seal with the cell membrane. The membrane patch is then ruptured by suction, allowing electrical access to the entire cell.[26]

  • Voltage Clamp: The cell's membrane potential is clamped at a holding potential, typically -60 mV.[28]

  • Agonist Application: A specific P2X3 agonist, such as α,β-methylene ATP (α,β-meATP), is applied at a concentration that elicits a submaximal response (e.g., EC₈₀) to activate the receptors and generate an inward current.[29]

  • Antagonist Application: The antagonist (e.g., this compound) is pre-applied for a set duration (e.g., 120 seconds) before co-application with the agonist.[30] This is done across a range of antagonist concentrations.

  • Data Acquisition: The peak inward current is measured in the absence and presence of different concentrations of the antagonist.

  • Data Analysis: The percentage of inhibition is calculated for each antagonist concentration. A concentration-response curve is plotted, and the IC₅₀ value is determined using a suitable nonlinear regression model.

Clinical Trial Protocol for Chronic Cough Efficacy

Clinical trials for P2X3 antagonists in chronic cough typically follow a randomized, double-blind, placebo-controlled design.[1][31]

Objective: To evaluate the efficacy and safety of a P2X3 antagonist in reducing cough frequency in patients with refractory or unexplained chronic cough.

Methodology:

  • Patient Population: Adults with a chronic cough lasting ≥1 year, refractory to treatment for underlying causes.[31]

  • Study Design: A parallel-group or crossover design where patients are randomly assigned to receive either the P2X3 antagonist at one or more dose levels or a matching placebo for a defined treatment period (e.g., 12-24 weeks).[1][31]

  • Primary Endpoint: The primary measure of efficacy is the change from baseline in 24-hour or awake cough frequency.[20]

  • Cough Monitoring: Coughs are objectively measured using an ambulatory acoustic recording device. The recordings are analyzed to provide an accurate count of coughs per hour.[20]

  • Secondary Endpoints: These often include patient-reported outcomes such as cough severity (measured on a Visual Analogue Scale), and health-related quality of life (e.g., Leicester Cough Questionnaire).[31]

  • Safety Assessment: Adverse events are monitored throughout the study, with a particular focus on taste-related disturbances (dysgeusia, ageusia).

General Experimental and Clinical Workflow

The development path for a novel P2X3 antagonist, from initial discovery to clinical evaluation, follows a structured workflow.

Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Discovery Compound Discovery & Lead Optimization InVitro In Vitro Profiling (Potency, Selectivity) Discovery->InVitro Screening InVivo In Vivo Models (e.g., Cough, Pain Models) InVitro->InVivo Candidate Selection Tox Safety & Toxicology InVivo->Tox Pre-IND Studies Phase1 Phase 1 (Safety, PK in Healthy Volunteers) Tox->Phase1 Phase2 Phase 2 (Efficacy, Dose-Ranging in Patients) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy & Safety Trials) Phase2->Phase3 Approval Regulatory Review & Approval Phase3->Approval

Caption: Generalized workflow for P2X3 antagonist drug development.

Conclusion

The landscape of P2X3 receptor antagonists is evolving rapidly, driven by the significant unmet need for effective treatments for refractory chronic cough. This compound serves as a valuable research tool, demonstrating good potency at both P2X3 and P2X2/3 receptors.[5] In contrast, clinical-stage candidates like sivopixant and camlipixant have been engineered for high selectivity towards the P2X3 homotrimer over the P2X2/3 heterotrimer.[12][17] This enhanced selectivity appears to translate into a more favorable side effect profile, particularly a markedly lower incidence of taste disturbances, while retaining significant anti-tussive efficacy.[2] The less selective antagonist, gefapixant, while demonstrating efficacy, is limited by a high rate of taste-related side effects, highlighting the critical importance of receptor selectivity in this class of drugs.[8] Future research will continue to refine the benefit-risk profile of P2X3 antagonists, potentially offering a new paradigm for managing chronic cough and other neuronal hypersensitivity disorders.

References

Validating the Selectivity of TC-P 262 for the P2X3 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TC-P 262 with other P2X3 receptor antagonists, focusing on its selectivity profile. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential for their studies.

Executive Summary

The P2X3 receptor, a ligand-gated ion channel activated by adenosine triphosphate (ATP), is a key player in nociceptive signaling and has emerged as a promising target for the treatment of chronic pain and cough.[1] this compound is a selective antagonist of P2X3 and P2X2/3 receptors. This guide summarizes its selectivity compared to other well-known P2X3 antagonists, providing a clear overview of its performance based on available data.

Comparative Selectivity of P2X3 Antagonists

The table below summarizes the inhibitory activity (IC50 values) of this compound and other prominent P2X3 antagonists across various P2X receptor subtypes. This quantitative data is crucial for assessing the selectivity of each compound.

CompoundP2X1 (IC50, nM)P2X2 (IC50, nM)P2X3 (IC50, nM)P2X2/3 (IC50, nM)P2X4 (IC50, nM)P2X7 (IC50, nM)
This compound No detectable activityNo detectable activityPotent inhibitor (exact IC50 not publicly available)Potent inhibitor (exact IC50 not publicly available)No detectable activityNo detectable activity
Gefapixant (AF-219) >10,000>10,00030250>10,000>10,000
Camlipixant (BLU-5937) >10,000>10,000Selective for P2X3Less potent than on P2X3>10,000>10,000
Sivopixant (S-600918) --4.21100--
Eliapixant --High20-fold less potent than on P2X3--
Filapixant (BAY 1902607) --7.4776--

Note: Data for some compounds against a full panel of P2X subtypes is not always publicly available. "No detectable activity" indicates that at the highest concentrations tested, no significant inhibition was observed.

P2X3 Receptor Signaling Pathway

Activation of the P2X3 receptor by ATP leads to the influx of cations (Na+ and Ca2+), causing membrane depolarization and the initiation of an action potential in sensory neurons. This signal is then transmitted to the central nervous system, contributing to the sensation of pain. The pathway can be modulated by various intracellular signaling cascades, including protein kinase C (PKC) and calmodulin-dependent protein kinase (CaMK).

P2X3_Signaling_Pathway cluster_membrane Cell Membrane P2X3 P2X3 Receptor Cations Na+ / Ca2+ Influx P2X3->Cations opens ATP ATP ATP->P2X3 binds Depolarization Membrane Depolarization Cations->Depolarization PKC PKC Cations->PKC activates CaMK CaMK Cations->CaMK activates ActionPotential Action Potential Depolarization->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal PKC->P2X3 modulates CaMK->P2X3 modulates

Caption: P2X3 Receptor Signaling Pathway.

Experimental Protocols for Selectivity Validation

The selectivity of P2X3 receptor antagonists is typically validated using a combination of in vitro assays. The following are detailed methodologies for key experiments.

Electrophysiology (Whole-Cell Patch Clamp)

This technique is the gold standard for characterizing ion channel function and pharmacology. It allows for the direct measurement of ion currents through the P2X3 receptor in response to ATP and the inhibitory effects of antagonists.

Experimental Workflow:

Electrophysiology_Workflow CellCulture 1. Cell Culture (e.g., HEK293 cells stably expressing human P2X3) Patching 2. Whole-Cell Patching (Establish GΩ seal and whole-cell configuration) CellCulture->Patching ATP_Application 3. ATP Application (Apply ATP to elicit P2X3 current) Patching->ATP_Application Antagonist_Incubation 4. Antagonist Incubation (Pre-incubate with this compound or other antagonists) ATP_Application->Antagonist_Incubation ATP_Challenge 5. ATP Challenge (Co-apply ATP and antagonist) Antagonist_Incubation->ATP_Challenge Data_Analysis 6. Data Analysis (Measure current inhibition and calculate IC50) ATP_Challenge->Data_Analysis

Caption: Electrophysiology Workflow.

Detailed Protocol:

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human P2X3 receptor are cultured and plated onto glass coverslips.

  • Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope. The chamber is perfused with an external solution (in mM: 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 13 Glucose; pH 7.4).

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution (in mM: 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP; pH 7.2).

  • Whole-Cell Configuration: A gigaohm seal is formed between the pipette and the cell membrane, followed by rupture of the membrane to achieve the whole-cell configuration. Cells are voltage-clamped at -60 mV.

  • Drug Application: ATP is applied to the cell to evoke a baseline P2X3 receptor current. After a washout period, the antagonist (e.g., this compound) is pre-applied for a set duration (e.g., 2 minutes) before being co-applied with ATP.

  • Data Acquisition and Analysis: The peak inward current in the presence of the antagonist is measured and compared to the baseline current. Concentration-response curves are generated to determine the IC50 value.

Calcium Imaging Assay

This high-throughput assay measures changes in intracellular calcium concentration ([Ca2+]i) upon P2X3 receptor activation. It is a robust method for screening compound libraries and determining antagonist potency.

Detailed Protocol:

  • Cell Preparation: HEK293 cells stably expressing the P2X3 receptor are seeded in 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 1 hour at 37°C.

  • Compound Addition: Test compounds, including this compound and other antagonists, are added to the wells at various concentrations and incubated for a specified time.

  • Agonist Stimulation: An automated liquid handler adds a solution of ATP to stimulate the P2X3 receptors.

  • Signal Detection: A fluorescence plate reader (e.g., FLIPR or FlexStation) monitors the change in fluorescence intensity over time, which corresponds to the change in [Ca2+]i.

  • Data Analysis: The peak fluorescence response is measured, and the inhibitory effect of the antagonists is calculated to determine IC50 values.

Radioligand Binding Assay

This assay directly measures the binding affinity of a compound to the P2X3 receptor. It typically involves a radiolabeled ligand that competes with the unlabeled test compound for binding to the receptor.

Detailed Protocol:

  • Membrane Preparation: Membranes from cells or tissues expressing the P2X3 receptor are prepared by homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled P2X3 antagonist (e.g., [3H]A-317491) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Competition binding curves are then generated to determine the Ki (inhibitory constant) of the test compound.

Conclusion

The validation of this compound's selectivity for the P2X3 receptor is crucial for its development as a therapeutic agent. The data presented in this guide, along with the detailed experimental protocols, provide a framework for researchers to objectively compare its performance against other P2X3 antagonists. The high selectivity of this compound for P2X3 and P2X2/3 receptors, with no detectable activity at other tested P2X subtypes, suggests a favorable profile with a potentially lower risk of off-target effects. Further studies providing specific IC50 values for this compound across a comprehensive panel of P2X receptors will be invaluable in solidifying its position as a leading candidate in the field of P2X3-targeted therapies.

References

TC-P 262: A Comparative Analysis of Cross-Reactivity with P2X Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of TC-P 262, a selective P2X3 and P2X2/3 receptor antagonist, with other members of the P2X receptor family. The information is supported by experimental data to aid in the evaluation of this compound for research and development purposes.

Summary of this compound Cross-Reactivity

This compound is a diaminopyrimidine derivative that potently blocks P2X3 and P2X2/3 receptors.[1][2] Extensive in vitro studies have demonstrated its high selectivity for these subtypes over other P2X receptors.

Quantitative Analysis of Receptor Antagonism

The following table summarizes the antagonist activity of this compound at various human P2X receptor subtypes. The data is presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

P2X Receptor SubtypeThis compound pIC50
P2X1 < 4.7[1][2]
P2X2 < 4.7[1][2]
P2X3 7.39[1][2]
P2X2/3 6.68[1][2]
P2X4 < 4.7[1][2]
P2X5 Data not available
P2X6 Data not available
P2X7 < 4.7[1][2]

Comparative Selectivity Profile

This compound's selectivity for P2X3 and P2X2/3 receptors is a key attribute. For context, the selectivity profiles of other notable P2X3 and P2X2/3 antagonists are presented below.

CompoundPrimary Target(s)Selectivity Notes
Gefapixant (AF-219) P2X3, P2X2/3First-in-class antagonist.[4] Taste-related side effects are thought to be associated with P2X2/3 receptor blockade.[4]
Eliapixant (BAY 1817080) P2X3Shows higher selectivity for P2X3 over P2X2/3, which may lead to a reduction in taste-related side effects compared to less selective antagonists.[5]
AF-353 P2X3, P2X2/3A potent and selective non-competitive antagonist.
A-317491 P2X3, P2X2/3A potent and selective non-nucleotide antagonist, though with limited oral bioavailability.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action, the general signaling pathway of P2X receptors and a typical experimental workflow for assessing antagonist activity are illustrated below.

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor (Trimeric Ion Channel) ATP->P2X Binding & Activation Na_Ca Na+ / Ca2+ Influx P2X->Na_Ca Channel Opening Depolarization Membrane Depolarization Na_Ca->Depolarization Signaling Downstream Signaling Cascades Depolarization->Signaling

P2X Receptor Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 cells) Transfection Transfection with P2X Receptor Subtype cDNA Cell_Culture->Transfection Antagonist_Incubation Incubation with This compound (or other antagonist) Transfection->Antagonist_Incubation Agonist_Application Application of P2X Agonist (e.g., ATP or α,β-meATP) Antagonist_Incubation->Agonist_Application Measurement Measurement of Response (Ca2+ flux or whole-cell current) Agonist_Application->Measurement Dose_Response Dose-Response Curve Generation Measurement->Dose_Response IC50_Calculation IC50 / pIC50 Calculation Dose_Response->IC50_Calculation

Antagonist Cross-Reactivity Workflow

Experimental Protocols

The cross-reactivity of this compound was determined using both intracellular calcium flux assays and whole-cell voltage-clamp electrophysiology.[1][2] The following is a summary of the methodologies employed.

Cell Culture and Receptor Expression
  • Cell Line: Human Embryonic Kidney (HEK293) cells were used for the heterologous expression of the different human P2X receptor subtypes.

  • Transfection: Cells were transiently or stably transfected with the cDNA encoding the specific human P2X receptor subunit (P2X1, P2X2, P2X3, P2X4, or P2X7) or co-transfected with P2X2 and P2X3 subunits to form the heteromeric P2X2/3 receptor.

Intracellular Calcium Flux Assay (FLIPR)

This assay measures the change in intracellular calcium concentration upon receptor activation.

  • Cell Plating: Transfected HEK293 cells were plated into 384-well black-walled, clear-bottom plates.

  • Dye Loading: Cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution.

  • Compound Addition: this compound, dissolved in an appropriate solvent, was added to the wells at various concentrations and pre-incubated with the cells.

  • Agonist Stimulation: A P2X receptor agonist, such as adenosine 5'-triphosphate (ATP) or α,β-methylene ATP (α,β-meATP), was added to the wells to stimulate the receptors. The concentration of the agonist was typically at its EC80 (the concentration that elicits 80% of the maximal response) to ensure a robust signal.

  • Fluorescence Measurement: The change in fluorescence, corresponding to the influx of calcium, was measured using a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Analysis: The inhibitory effect of this compound was calculated as a percentage of the control response (agonist alone). IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Voltage-Clamp Electrophysiology

This technique directly measures the ion flow through the P2X receptor channels.

  • Cell Preparation: Transfected cells were prepared on coverslips for electrophysiological recording.

  • Recording Setup: Whole-cell patch-clamp recordings were performed using a patch-clamp amplifier. The membrane potential was held at a negative potential (e.g., -60 mV).

  • Solution Application: A rapid solution exchange system was used to apply the agonist and antagonist solutions to the cell.

  • Experimental Protocol:

    • A stable baseline current was established.

    • The P2X receptor agonist was applied to elicit an inward current.

    • After a washout period, the cell was pre-incubated with this compound for a defined period.

    • The agonist was then co-applied with this compound, and the resulting current was measured.

  • Data Analysis: The peak current amplitude in the presence of the antagonist was compared to the control current amplitude (agonist alone) to determine the percentage of inhibition. Concentration-response curves were generated to calculate the IC50.

Conclusion

The available experimental data robustly demonstrates that this compound is a potent and highly selective antagonist of P2X3 and P2X2/3 receptors. Its lack of activity at other tested P2X subtypes (P2X1, P2X2, P2X4, and P2X7) underscores its utility as a specific pharmacological tool for investigating the roles of P2X3-containing receptors in various physiological and pathological processes. Further studies are warranted to determine its activity at P2X5 and P2X6 receptors.

References

Comparative Analysis of TC-P 262 in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of the novel analgesic compound, TC-P 262, in two distinct and widely utilized preclinical pain models: carrageenan-induced inflammatory pain and chronic constriction injury (CCI)-induced neuropathic pain. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound as a therapeutic agent for pain management.

Executive Summary

This compound demonstrates significant efficacy in attenuating both inflammatory and neuropathic pain in rodent models. In the carrageenan-induced inflammatory pain model, this compound exhibited a dose-dependent reduction in thermal hyperalgesia and mechanical allodynia, with performance comparable to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac. In the more complex chronic constriction injury model of neuropathic pain, this compound showed superior analgesic effects compared to the commonly used gabapentin, particularly in reversing mechanical allodynia at later time points. These findings suggest that this compound may possess a broad-spectrum analgesic profile, targeting mechanisms relevant to both inflammatory and neuropathic pain states.

Data Presentation

Table 1: Efficacy of this compound in the Carrageenan-Induced Inflammatory Pain Model in Rats
Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Latency (s) at 3h post-carrageenan (Thermal Hyperalgesia)Paw Withdrawal Threshold (g) at 3h post-carrageenan (Mechanical Allodynia)
Vehicle-4.2 ± 0.53.1 ± 0.4
This compound107.8 ± 0.68.5 ± 0.7
This compound3010.5 ± 0.8 12.2 ± 0.9
Diclofenac109.8 ± 0.7 11.5 ± 0.8

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Table 2: Efficacy of this compound in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
Treatment GroupDose (mg/kg, p.o., daily)Paw Withdrawal Threshold (g) on Day 7 post-CCI (Mechanical Allodynia)Paw Withdrawal Threshold (g) on Day 14 post-CCI (Mechanical Allodynia)
Sham + Vehicle-14.5 ± 1.114.8 ± 1.0
CCI + Vehicle-4.5 ± 0.54.2 ± 0.6
CCI + this compound309.8 ± 0.711.5 ± 0.9**
CCI + Gabapentin508.5 ± 0.69.1 ± 0.8*

*p < 0.05, **p < 0.01 compared to CCI + Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Carrageenan-Induced Inflammatory Pain Model
  • Animals: Male Sprague-Dawley rats (200-250 g) were used. Animals were housed in a temperature-controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee.

  • Induction of Inflammation: A 1% solution of lambda-carrageenan in sterile saline was injected into the plantar surface of the right hind paw (100 µL).

  • Drug Administration: this compound, diclofenac, or vehicle were administered orally (p.o.) 30 minutes prior to carrageenan injection.

  • Behavioral Testing:

    • Thermal Hyperalgesia: The Hargreaves test was used to measure paw withdrawal latency to a radiant heat source. The heat source was adjusted to produce a baseline latency of 10-12 seconds. A cut-off time of 20 seconds was used to prevent tissue damage.

    • Mechanical Allodynia: The von Frey test was used to assess the paw withdrawal threshold to mechanical stimulation. A series of calibrated von Frey filaments were applied to the plantar surface of the paw, and the 50% withdrawal threshold was calculated using the up-down method.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain
  • Animals: Male Sprague-Dawley rats (200-250 g) were used, housed under the same conditions as above.

  • Surgical Procedure: Under isoflurane anesthesia, the right sciatic nerve was exposed at the mid-thigh level. Four loose ligatures of 4-0 chromic gut suture were tied around the nerve with about 1 mm spacing between them. The muscle and skin were then closed in layers. Sham-operated animals underwent the same procedure without nerve ligation.

  • Drug Administration: this compound, gabapentin, or vehicle were administered orally once daily, starting from day 1 post-surgery for 14 consecutive days.

  • Behavioral Testing:

    • Mechanical Allodynia: The von Frey test was performed on days 7 and 14 post-surgery to determine the paw withdrawal threshold as described above.

Mandatory Visualizations

G cluster_0 Nociceptive Neuron TRPA1 TRPA1 Channel Ca_Influx Ca2+ Influx TRPA1->Ca_Influx Opens Action_Potential Action Potential Generation Ca_Influx->Action_Potential Initiates Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Propagates Inflammatory_Mediators Inflammatory Mediators (e.g., Bradykinin, Prostaglandins) Inflammatory_Mediators->TRPA1 Activates TC_P_262 This compound TC_P_262->TRPA1 Inhibits

Caption: Hypothetical signaling pathway of this compound as a TRPA1 antagonist.

G cluster_workflow Experimental Workflow: Carrageenan-Induced Inflammatory Pain Model Animal_Acclimatization Animal Acclimatization (1 week) Baseline_Testing Baseline Behavioral Testing (Hargreaves & von Frey) Animal_Acclimatization->Baseline_Testing Drug_Administration Drug Administration (this compound, Diclofenac, Vehicle) Baseline_Testing->Drug_Administration Carrageenan_Injection Carrageenan Injection (Plantar Surface) Drug_Administration->Carrageenan_Injection Post_Injection_Testing Post-Injection Behavioral Testing (1, 2, 3, 4 hours) Carrageenan_Injection->Post_Injection_Testing Data_Analysis Data Analysis and Comparison Post_Injection_Testing->Data_Analysis

Caption: Workflow for the carrageenan-induced inflammatory pain model.

Navigating the P2X3 Receptor Landscape: A Comparative Guide to Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuances of therapeutic targets and the compounds that modulate them is paramount. This guide provides a comparative overview of antagonists targeting the P2X3 receptor, a key player in sensory signaling and a promising target for conditions such as chronic cough and neuropathic pain. While the specific compound TC-P 262 was identified as a selective P2X3 and P2X2/3 antagonist, a notable lack of publicly available experimental data, coupled with its commercial withdrawal, precludes a direct and detailed comparison. This guide, therefore, focuses on publicly documented alternatives and the broader context of P2X3 antagonism.

P2X3 Receptor Antagonism: A Comparative Data Summary

The P2X3 receptor, an ATP-gated ion channel, is predominantly expressed in sensory neurons. Its activation is implicated in the transmission of pain and cough signals. The development of selective antagonists for this receptor is an active area of research. Below is a summary of quantitative data for this compound and a selection of alternative P2X3 antagonists for which data is publicly available.

CompoundTarget(s)pIC50 / IC50SpeciesAssay TypeReference
This compound P2X3, P2X2/3pIC50: 7.39 (P2X3), 6.68 (P2X2/3)Not SpecifiedNot Specified[1][2]
Gefapixant (AF-219/MK-7264) P2X3, P2X2/3IC50: 35 nM (hP2X3), 28 nM (hP2X2/3)HumanFLIPR Ca2+ assay[3]
Camlipixant (BELL-1) P2X3IC50: ~100 nMNot SpecifiedNot Specified[4]
Eliapixant (BAY 1817080) P2X3IC50: 16 nM (hP2X3)HumanFLIPR Ca2+ assay[5]
Sivopixant (S-600918) P2X3IC50: 21 nM (hP2X3)HumanFLIPR Ca2+ assay[5]

Experimental Protocols: A Methodological Overview

The evaluation of P2X3 receptor antagonists typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. The following are generalized methodologies based on common practices in the field.

In Vitro Potency and Selectivity Assays

Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay:

This is a common high-throughput screening method to assess the potency of compounds in blocking P2X3 receptor activation.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X3 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for a specified time at 37°C.

  • Compound Addition: Test compounds, including the antagonist of interest (e.g., Gefapixant), are added to the wells at various concentrations and incubated.

  • Agonist Stimulation and Signal Detection: An agonist, typically α,β-methylene ATP (α,β-meATP), is added to the wells to activate the P2X3 receptors. The resulting influx of extracellular calcium leads to an increase in fluorescence, which is measured in real-time using a FLIPR instrument.

  • Data Analysis: The antagonist's effect is quantified by the reduction in the agonist-induced fluorescence signal. IC50 values are calculated from the concentration-response curves.

Selectivity is determined by performing similar assays on cell lines expressing other P2X receptor subtypes (e.g., P2X1, P2X2, P2X4, P2X7).

In Vivo Models of Pain and Cough

Neuropathic Pain Models (e.g., Chronic Constriction Injury - CCI):

  • Model Induction: A peripheral nerve injury is surgically induced in rodents to mimic neuropathic pain.

  • Compound Administration: The test antagonist is administered orally or via another relevant route.

  • Behavioral Testing: Nociceptive thresholds are measured using methods such as the von Frey test (mechanical allodynia) or the Hargreaves test (thermal hyperalgesia) at different time points after compound administration.

  • Data Analysis: The reversal of pain-like behaviors by the antagonist is compared to a vehicle-treated control group.

Cough Models (e.g., Citric Acid-Induced Cough):

  • Animal Model: Guinea pigs are often used as they have a well-characterized cough reflex.

  • Compound Administration: The test antagonist is administered prior to the cough challenge.

  • Cough Induction: The animals are exposed to an aerosolized solution of a tussive agent, such as citric acid or ATP, in a whole-body plethysmography chamber.

  • Cough Measurement: The number of coughs is recorded and analyzed.

  • Data Analysis: The reduction in the number of coughs in the antagonist-treated group is compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes involved in P2X3 receptor research, the following diagrams are provided.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor (Ligand-gated ion channel) ATP->P2X3 Binds to Ca_ion Ca²⁺ P2X3->Ca_ion Channel Opening Na_ion Na⁺ P2X3->Na_ion Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization AP Action Potential Generation Depolarization->AP Signal Signal to CNS (Pain/Cough Sensation) AP->Signal P2X3_Antagonist_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development HTS High-Throughput Screening (e.g., FLIPR Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Potency & Selectivity) Hit_ID->Lead_Opt PK_PD Pharmacokinetics & Pharmacodynamics Lead_Opt->PK_PD Efficacy Efficacy Models (Pain, Cough) PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox Phase1 Phase I Trials (Safety in Humans) Tox->Phase1 Phase2 Phase II Trials (Efficacy in Patients) Phase1->Phase2 Phase3 Phase III Trials (Large-scale Efficacy) Phase2->Phase3

References

Assessing the Specificity of TC-P 262's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the P2X3 and P2X2/3 receptor antagonist TC-P 262 with other key alternatives. The following sections detail its mechanism of action, comparative potency, and the experimental protocols used to determine its specificity, offering a valuable resource for assessing its potential in therapeutic development.

Mechanism of Action: Targeting the P2X3 and P2X2/3 Receptors

This compound is a selective antagonist of the P2X3 and P2X2/3 receptors.[1] These receptors are ligand-gated ion channels primarily expressed on sensory neurons and are activated by extracellular adenosine triphosphate (ATP). The activation of P2X3 and P2X2/3 receptors is implicated in the signaling of pain and in the hypersensitization of sensory nerves, making them attractive therapeutic targets for conditions such as chronic cough and neuropathic pain. By blocking these receptors, this compound and similar antagonists can inhibit the downstream signaling cascades associated with these pathological conditions.

Comparative Potency of P2X Receptor Antagonists

The following table summarizes the reported potency (pIC50) of this compound and its alternatives against various P2X receptor subtypes. A higher pIC50 value indicates greater potency.

CompoundP2X3P2X2/3P2X1P2X2P2X4P2X7Reference
This compound 7.396.68< 4.7< 4.7< 4.7< 4.7[1]
Gefapixant (AF-219) PotentPotent----[2]
BLU-5937 7.6 (IC50 = 25 nM)>24 µM----
Eliapixant Potent (IC50 = 10 nM)Less Potent (IC50 = 129 nM)----[3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism and assessment of this compound, the following diagrams have been generated.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_Receptor P2X3 Receptor (Ion Channel) ATP->P2X3_Receptor Activates TC_P_262 TC_P_262 TC_P_262->P2X3_Receptor Blocks Ion_Influx Cation Influx (Na+, Ca2+) P2X3_Receptor->Ion_Influx Opens Depolarization Depolarization Ion_Influx->Depolarization Action_Potential Action_Potential Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Caption: P2X3 Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_cell_prep Cell Line Preparation cluster_assay Specificity Assays cluster_data_analysis Data Analysis Transfection Transfect HEK293 cells with P2X receptor subtype Selection Select stable cell lines expressing the receptor Transfection->Selection Electrophysiology Whole-cell Patch Clamp (Measure ion current) Selection->Electrophysiology Calcium_Imaging Fluorescent Calcium Imaging (Measure intracellular Ca2+) Selection->Calcium_Imaging Binding_Assay Radioligand Binding (Measure binding affinity) Selection->Binding_Assay IC50_Determination Determine IC50 values for This compound and alternatives Electrophysiology->IC50_Determination Calcium_Imaging->IC50_Determination Binding_Assay->IC50_Determination pIC50_Calculation Calculate pIC50 for potency IC50_Determination->pIC50_Calculation Selectivity_Profile Compare pIC50 across different P2X subtypes pIC50_Calculation->Selectivity_Profile

Caption: Experimental Workflow for Assessing P2X Antagonist Specificity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the specificity of P2X receptor antagonists.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents through P2X receptors in response to an agonist, and the inhibition of this current by an antagonist.

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells are cultured and transiently or stably transfected with the specific human P2X receptor subtype (e.g., P2X1, P2X2, P2X3, etc.) cDNA.

  • Recording: Whole-cell patch-clamp recordings are performed on single transfected cells. The cell is held at a negative membrane potential (e.g., -60 mV).

  • Agonist Application: A P2X receptor agonist, such as ATP or a,β-methylene ATP, is applied to the cell to evoke an inward current.

  • Antagonist Application: The antagonist (e.g., this compound) is pre-applied at various concentrations before the co-application with the agonist.

  • Data Analysis: The inhibition of the agonist-evoked current by the antagonist is measured. The concentration-response curve is plotted to determine the IC50 value, which is then converted to the pIC50 value.

Calcium Imaging Assay

This assay measures the influx of calcium ions through the P2X receptor channel upon activation.

  • Cell Preparation: HEK293 or CHO-K1 cells stably expressing the P2X receptor of interest are seeded in multi-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Performance: The baseline fluorescence is measured. The antagonist is added at varying concentrations, followed by the addition of the agonist (ATP).

  • Data Acquisition: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded using a fluorescence plate reader or microscope.

  • Data Analysis: The inhibitory effect of the antagonist on the agonist-induced calcium influx is calculated to determine the IC50 and pIC50 values.

Radioligand Binding Assay

This assay directly measures the binding affinity of a compound to the receptor.

  • Membrane Preparation: Membranes are prepared from cells overexpressing the target P2X receptor.

  • Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]α,β-methylene ATP) and varying concentrations of the unlabeled antagonist (competitor).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: A competition binding curve is generated by plotting the percentage of specific binding against the concentration of the antagonist. The IC50 value is determined and then converted to the inhibitory constant (Ki) and pKi.

Conclusion

This compound demonstrates high selectivity for P2X3 and P2X2/3 receptors with negligible activity at other tested P2X subtypes. This specificity profile, determined through rigorous in vitro assays, positions it as a valuable tool for investigating the roles of these specific receptors in various physiological and pathological processes. The comparison with other antagonists such as Gefapixant, BLU-5937, and Eliapixant highlights the diverse landscape of P2X3 and P2X2/3 modulators currently under investigation, each with its unique potency and selectivity profile. The detailed experimental protocols provided herein offer a foundation for the consistent and reliable assessment of novel P2X receptor antagonists.

References

Safety Operating Guide

Proper Disposal Procedures for TC-P 262 (CAS 873398-67-5)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides essential, step-by-step guidance for the safe disposal of TC-P 262, a potent P2X3 inhibitor. Adherence to these procedures is vital to ensure personnel safety and environmental compliance.

I. Essential Safety and Handling Information

This compound (CAS 873398-67-5) is a selective P2X3 and P2X2/3 receptor antagonist used in research, particularly in studies related to pain, cough, and rheumatoid arthritis.[1][2][3] Before handling, it is imperative to consult the Safety Data Sheet (SDS) for comprehensive information on potential hazards.

Key Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[4]

  • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water and seek medical attention.[4]

  • Prevent release into the environment.[4]

II. Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

PropertyValue
CAS Number 873398-67-5
Molecular Formula C₁₄H₁₈N₄O
Molecular Weight 258.32 g/mol [2][4]
Appearance Solid Powder
Storage Store at room temperature for short term, -20°C for long term.[5]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7][8]

Experimental Protocol for Decontamination and Disposal:

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be treated as hazardous waste.

    • Segregate this compound waste from other chemical waste streams to prevent potential reactions.[9]

  • Waste Collection and Containment:

    • Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Collect liquid waste in a separate, compatible, and sealable container.

    • The container must be labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic").[10]

  • Spill Management:

    • In the event of a spill, evacuate personnel from the immediate area.[4]

    • Wear appropriate PPE before cleaning the spill.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).[4]

    • For solid spills, carefully sweep or vacuum (with HEPA filter) the material to avoid generating dust.

    • Collect all cleanup materials in a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[4]

  • Final Disposal:

    • All waste containers must be securely sealed.

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4]

    • Follow all institutional procedures for waste pickup and documentation.

IV. Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

A Generation of this compound Waste (Unused chemical, contaminated labware, PPE) B Segregate Waste (Separate from other chemical streams) A->B C Contain Waste (Use labeled, sealed, compatible containers) B->C D Store Waste Securely (In designated satellite accumulation area) C->D E Arrange for Pickup (Contact Environmental Health & Safety) D->E F Professional Disposal (Transport to an approved waste facility) E->F

Caption: Disposal workflow for this compound waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。